Baricitinib
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZMWHLSFXCVMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152228 | |
| Record name | Baricitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187594-09-7 | |
| Record name | Baricitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187594-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baricitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187594097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baricitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11817 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Baricitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BARICITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISP4442I3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Baricitinib for Rheumatoid Arthritis: A Technical Guide to its Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Rheumatoid Arthritis and the Dawn of JAK Inhibition
Rheumatoid Arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to progressive joint destruction, disability, and reduced quality of life. The pathogenesis of RA involves a complex interplay of immune cells and pro-inflammatory cytokines. For decades, treatment relied on conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), such as methotrexate, and later, biologic DMARDs (bDMARDs) that target specific extracellular cytokines like TNF-α.
Despite these advances, a significant portion of patients show inadequate responses or intolerance to existing therapies, highlighting the need for novel therapeutic strategies. A pivotal breakthrough came from understanding the intracellular signaling pathways that mediate cytokine responses. The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway emerged as a critical node in this process, transducing signals for a multitude of cytokines implicated in RA pathology. This realization paved the way for a new class of oral, small-molecule inhibitors known as JAK inhibitors (JAKinibs).
Baricitinib (formerly INCB028050, LY3009104), discovered by Incyte and developed in collaboration with Eli Lilly and Company, is a potent and selective, reversible inhibitor of JAK1 and JAK2.[1][2] Its development marked a significant step forward, offering an oral alternative to injectable biologics with a distinct mechanism of action. This guide provides an in-depth technical overview of the discovery, development, and mechanism of Baricitinib for the treatment of rheumatoid arthritis.
Discovery and Preclinical Development
Mechanism of Action: Targeting the JAK-STAT Pathway
The JAK family of intracellular tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases associate with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation.[3] Activated JAKs then phosphorylate the receptor itself, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and modulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis.[3][4][5]
Baricitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STATs.[6] This blockade effectively dampens the signaling of numerous pro-inflammatory cytokines crucial to RA pathogenesis, including IL-6, IL-12, IL-23, and interferons.[4][5]
The selectivity of Baricitinib for JAK1 and JAK2 is a key feature of its design. While JAK1 and JAK2 are involved in inflammatory cytokine signaling, JAK3 is primarily associated with lymphocyte development and function via the common gamma chain (γc) receptors, and TYK2 is involved in IL-12 and IL-23 signaling. The differential inhibition of JAK family members influences the drug's efficacy and safety profile.
In Vitro Kinase Selectivity
The inhibitory activity of Baricitinib against the four JAK isoforms was quantified using in vitro enzymatic assays. These assays measure the concentration of the drug required to inhibit 50% of the kinase activity (IC50). Baricitinib demonstrates high potency against JAK1 and JAK2, with significantly less activity against TYK2 and minimal activity against JAK3.
| Kinase Target | IC50 (nM) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| TYK2 | 53 |
| JAK3 | >400 |
| Data sourced from Wikipedia.[7] |
Preclinical Models of Rheumatoid Arthritis
Baricitinib's efficacy was evaluated in animal models of RA, most notably the collagen-induced arthritis (CIA) model in rodents. The CIA model shares key pathological features with human RA, including synovitis, cartilage degradation, and bone erosion. In these models, oral administration of Baricitinib led to a dose-dependent reduction in disease severity, paw swelling, and joint damage. These studies provided the crucial in vivo proof-of-concept necessary to proceed to clinical trials.
Pharmacology and Pharmacokinetics
Two double-blind, randomized, placebo-controlled studies in healthy volunteers evaluated single ascending doses (1-20 mg) and multiple ascending doses (2-20 mg once daily and 5 mg twice daily) of Baricitinib.[1][8] The results established a favorable pharmacokinetic (PK) and pharmacodynamic (PD) profile suitable for once-daily dosing.[1]
| Pharmacokinetic Parameter | Value |
| Absolute Bioavailability | 79%[7] |
| Time to Cmax (Tmax) | ~1.0 - 1.5 hours[7][8] |
| Plasma Protein Binding | ~50%[7] |
| Metabolism | Minimal (<10%), primarily via CYP3A4[7] |
| Mean Elimination Half-life | ~12.5 hours[7] |
| Mean Apparent Clearance | 9.42 L/h (in RA patients)[6] |
| Primary Elimination Route | Renal (~75% in urine)[7] |
| Data compiled from multiple sources.[6][7][8] |
The pharmacodynamics of Baricitinib were assessed by measuring the inhibition of STAT3 phosphorylation (pSTAT3) in whole blood ex vivo following cytokine stimulation. A strong correlation was observed between Baricitinib plasma concentrations and the inhibition of pSTAT3, confirming target engagement in humans.[8]
Clinical Development for Rheumatoid Arthritis
The clinical development program for Baricitinib in RA was extensive, encompassing patients at various stages of the disease, including those who were methotrexate-naïve, had an inadequate response to csDMARDs, or had an inadequate response to bDMARDs.[9][10]
Phase II Trials
A key Phase IIb study (NCT01185353) was a 24-week, randomized, double-blind, placebo-controlled trial that assessed the efficacy and safety of once-daily Baricitinib (1, 2, 4, or 8 mg) in 301 patients with active RA who had an inadequate response to methotrexate.[2][11]
The primary endpoint was the proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at week 12.
| Treatment Group (at Week 12) | ACR20 Response Rate (%) | p-value vs. Placebo |
| Placebo | 41% | - |
| Baricitinib 4 mg & 8 mg (combined) | 76% | <0.001 |
| Data from Keystone et al.[2] and a phase IIb study.[11] |
The study demonstrated a clear dose-dependent efficacy.[11] Based on the overall efficacy and safety profile, the 4 mg once-daily dose was selected as the optimal dose for the Phase III program, with the 2 mg dose also carried forward.[11]
Phase III Program
The pivotal Phase III program consisted of four key studies:
-
RA-BEAM (NCT01710358): In patients with an inadequate response to methotrexate. This study included an active comparator arm with adalimumab.[1][8][10]
-
RA-BUILD (NCT01721057): In patients with an inadequate response or intolerance to conventional synthetic DMARDs.[7][10][12]
-
RA-BEACON (NCT01721044): In patients with an inadequate response to one or more TNF inhibitors.[13][14][15]
-
RA-BEGIN (NCT01711359): In DMARD-naïve patients, comparing Baricitinib monotherapy and Baricitinib + methotrexate to methotrexate monotherapy.[10][13]
Summary of Key Phase III Efficacy Results (at Week 12)
| Study | Population | Treatment Group | ACR20 (%) | ACR50 (%) | ACR70 (%) |
| RA-BEAM | MTX-IR | Placebo + MTX | 40% | 15% | 5% |
| Baricitinib 4mg + MTX | 70% | 49% | 29% | ||
| Adalimumab 40mg + MTX | 61% | 36% | 17% | ||
| RA-BUILD | csDMARD-IR | Placebo | 39% | 17% | 7% |
| Baricitinib 4mg | 62% | 38% | 17% | ||
| RA-BEACON | TNF-IR | Placebo | 27% | 10% | 3% |
| Baricitinib 4mg | 55% | 29% | 13% | ||
| Data compiled from multiple sources including clinical trial publications.[2][8][12] |
Across the Phase III program, Baricitinib consistently demonstrated statistically significant and clinically meaningful improvements in the signs and symptoms of RA compared to placebo. In the RA-BEAM study, Baricitinib 4mg was also superior to adalimumab in achieving ACR20 response at week 12.[8][10] Furthermore, treatment with Baricitinib significantly inhibited the progression of structural joint damage as measured by the van der Heijde modified Total Sharp Score (mTSS).[13]
Long-Term Extension (LTE) Studies
Patients who completed the Phase III trials were eligible to enroll in a long-term extension study, RA-BEYOND (NCT01885078).[13][16] Data from this study, extending up to 6.5 years, confirmed the sustained efficacy of Baricitinib.[17] A significant proportion of patients maintained low disease activity (LDA) or clinical remission over the long-term treatment period.[17]
| Patient Population (from original trial) | Low Disease Activity (LDA) at ~6.5 years (NRI) | Clinical Remission at ~6.5 years (NRI) |
| MTX-IR (from RA-BEAM) | 37% | 20% |
| csDMARD-IR (from RA-BUILD) | 35% | 13% |
| bDMARD-IR (from RA-BEACON) | 23% | 9% |
| *NRI = Non-Responder Imputation. Data from a long-term study analysis.[17] |
Safety and Tolerability Profile
The safety of Baricitinib was extensively evaluated across the clinical trial program.[18] A pooled analysis of data from nine clinical trials provided a comprehensive overview of its safety profile.[18]
| Adverse Event Category | Key Findings |
| Most Common AEs | Upper respiratory tract infections, nasopharyngitis, nausea, and headache.[11][19] |
| Serious Infections | An increased risk of serious infections, including tuberculosis and herpes zoster, was observed compared to placebo. A boxed warning is included in the prescribing information.[15][19] |
| Thrombosis | Events of deep vein thrombosis (DVT) and pulmonary embolism (PE) have been reported. This led to a boxed warning and was a factor in the FDA's initial dosing decision.[15][20] |
| Malignancies | An increased risk of malignancies, including lymphoma, is a class-wide concern for immunomodulatory drugs and is noted in the prescribing information.[13] |
| Laboratory Abnormalities | Dose-dependent decreases in neutrophils and increases in LDL and HDL cholesterol were observed. Elevations in liver enzymes have also been reported.[12][19] |
Regulatory Approvals and Status
-
European Union: The European Medicines Agency (EMA) approved Baricitinib in February 2017 for the treatment of moderate-to-severe active RA in adult patients who have responded inadequately to, or who are intolerant to one or more DMARDs.[7]
-
United States: The U.S. Food and Drug Administration (FDA) initially issued a complete response letter in April 2017, citing concerns about dosing and safety, particularly the risk of thrombosis.[7] In May 2018, the FDA approved the 2 mg once-daily dose of Baricitinib for adults with moderately to severely active RA who have had an inadequate response to one or more TNF inhibitor therapies.[7][15][20] The 4 mg dose was not approved at that time due to the safety concerns.[20][21]
Detailed Experimental Protocols
Protocol: In Vitro JAK Kinase Inhibition Assay
This protocol describes a representative method for determining the IC50 of a test compound against purified JAK enzymes using a fluorescence-based assay that measures ADP production.
1. Materials and Reagents:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Kinase substrate (e.g., IRS1-derived peptide).
-
ATP (Adenosine Triphosphate).
-
Test compound (Baricitinib) serially diluted in DMSO.
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).
-
ADP detection reagents (e.g., Transcreener® ADP² Assay Kit).
-
384-well, low-volume, black assay plates.
-
Acoustic liquid handler or multichannel pipette.
-
Plate reader capable of fluorescence polarization or TR-FRET.
2. Procedure:
-
Compound Plating: Prepare an 11-point, half-log serial dilution of the test compound in 100% DMSO. Using an acoustic dispenser, transfer ~250 nL of each concentration to a 384-well assay plate. Include DMSO-only wells for "no inhibition" (positive) and "no enzyme" (negative) controls.
-
Enzyme Preparation: Dilute the JAK enzyme stock to the desired working concentration (e.g., 2-10 nM) in Kinase Assay Buffer.
-
Substrate/ATP Mix Preparation: Prepare a solution containing the kinase substrate and ATP in Kinase Assay Buffer. The final concentration should be at or near the Km for ATP for the specific enzyme (e.g., 10 µM).
-
Reaction Initiation: Add 10 µL of the enzyme solution to each well of the compound plate and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to each well. The final reaction volume is 15 µL.
-
Reaction Incubation: Allow the reaction to proceed at room temperature or 30°C for a fixed time (e.g., 45-60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding the ADP detection reagent as per the manufacturer's protocol. This typically involves adding a stop buffer containing EDTA and the detection mix.
-
Signal Reading: Incubate the plate for 30-60 minutes at room temperature to allow the detection signal to stabilize. Read the plate on a compatible plate reader.
-
Data Analysis: Convert the raw signal to percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell-Based STAT3 Phosphorylation Assay
This protocol outlines a method to measure the inhibitory effect of a compound on cytokine-induced STAT3 phosphorylation in a human cell line.
1. Materials and Reagents:
-
Human cell line expressing the relevant cytokine receptor (e.g., U937 cells for IL-6 signaling).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Recombinant human cytokine (e.g., IL-6).
-
Test compound (Baricitinib) serially diluted in DMSO.
-
Phosphate Buffered Saline (PBS).
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 90% ice-cold methanol).
-
Primary antibody: Anti-phospho-STAT3 (Tyr705) conjugated to a fluorophore (e.g., Alexa Fluor 647).
-
96-well U-bottom plates.
-
Flow cytometer.
2. Procedure:
-
Cell Culture: Culture cells to a density of approximately 0.5-1.0 x 10^6 cells/mL. Prior to the assay, starve the cells in low-serum media for 4-6 hours to reduce basal STAT phosphorylation.
-
Compound Incubation: Plate 1-2 x 10^5 cells per well in a 96-well plate. Add the serially diluted test compound to the wells (final DMSO concentration <0.2%). Incubate at 37°C for 60 minutes.
-
Cytokine Stimulation: Add the cytokine (e.g., IL-6 at a final concentration of 50 ng/mL) to stimulate the cells. Incubate for 15 minutes at 37°C. Include unstimulated and vehicle-only stimulated controls.
-
Cell Fixation: Stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer directly to the wells. Incubate for 10-15 minutes at room temperature.
-
Cell Permeabilization: Centrifuge the plate to pellet the cells. Discard the supernatant and resuspend the cells in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells twice with PBS containing 1% BSA. Resuspend the cell pellets in 100 µL of PBS/BSA containing the fluorophore-conjugated anti-pSTAT3 antibody. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells once more and resuspend in PBS/BSA. Acquire data using a flow cytometer, measuring the median fluorescence intensity (MFI) in the appropriate channel.
-
Data Analysis: Calculate the percent inhibition of the pSTAT3 signal for each compound concentration relative to the vehicle-treated, cytokine-stimulated positive control. Determine the IC50 value by plotting percent inhibition versus compound concentration.
Protocol: Collagen-Induced Arthritis (CIA) Animal Model
This protocol provides a high-level overview for inducing arthritis in DBA/1 mice to test the efficacy of a therapeutic agent.
1. Materials and Reagents:
-
Male DBA/1 mice, 8-10 weeks old.
-
Bovine or Chick Type II Collagen (CII).
-
0.05 M Acetic Acid.
-
Complete Freund’s Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Incomplete Freund’s Adjuvant (IFA).
-
Test compound (Baricitinib) formulated for oral gavage.
-
Calipers for measuring paw thickness.
2. Procedure:
-
Immunization (Day 0): Prepare an emulsion of 2 mg/mL CII in CFA (1:1 ratio). Anesthetize mice and administer a 100 µL intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of 2 mg/mL CII in IFA (1:1 ratio). Administer a 100 µL intradermal injection at a different site near the base of the tail.
-
Disease Onset and Scoring: Arthritis typically appears around day 25-28. Monitor mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0=normal, 4=severe swelling and ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers every 2-3 days.
-
Treatment Administration: Randomize mice into treatment groups (e.g., vehicle control, Baricitinib low dose, Baricitinib high dose) once they develop initial signs of arthritis (e.g., clinical score ≥ 2). Administer the test compound or vehicle daily via oral gavage.
-
Endpoint Analysis: Continue treatment and scoring for a predefined period (e.g., 14-21 days post-randomization). At the end of the study, collect blood for serum analysis (e.g., anti-CII antibodies, inflammatory cytokines) and harvest paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.
-
Data Analysis: Compare the mean arthritis scores, change in paw thickness, and histological scores between treatment groups using appropriate statistical methods (e.g., ANOVA).
References
- 1. Additional results from pivotal RA-BEAM study published in New England Journal of Medicine show baricitinib-treated patients demonstrated sustained improvement in rheumatoid arthritis compared to adalimumab and placebo [prnewswire.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. olumiant.lilly.com [olumiant.lilly.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Baricitinib in patients with inadequate response or intolerance to conventional synthetic DMARDs: results from the RA-BUILD study | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. ard.bmj.com [ard.bmj.com]
- 9. Efficacy of baricitinib in patients with moderate-to-severe rheumatoid arthritis with 3 years of treatment: results from a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New data from pivotal RA-BEACON study show significant improvement in patient-reported outcomes in rheumatoid arthritis patients treated with baricitinib compared to placebo [prnewswire.com]
- 12. Baricitinib in patients with inadequate response or intolerance to conventional synthetic DMARDs: results from the RA-BUILD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Patient-reported outcomes from a randomised phase III study of baricitinib in patients with rheumatoid arthritis and an inadequate response to biological agents (RA-BEACON) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Janus kinase inhibitors for the treatment of rheumatoid arthritis demonstrate similar profiles of in vitro cytokine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. chondrex.com [chondrex.com]
Baricitinib's In Vitro Effect on Cytokine Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of baricitinib on cytokine profiles. Baricitinib is an oral, selective, and reversible inhibitor of Janus kinase (JAK) 1 and JAK2, which are intracellular enzymes crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune function.[1][2] By modulating the JAK-STAT pathway, baricitinib effectively attenuates the downstream effects of a broad spectrum of pro-inflammatory cytokines, making its in vitro characterization a critical aspect of understanding its therapeutic potential in various immune-mediated diseases.[3][4]
Core Mechanism of Action: JAK-STAT Pathway Inhibition
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[3] Upon a cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins.[2] These activated STATs then translocate to the nucleus to regulate the transcription of target genes, many of which encode inflammatory mediators.[1][2]
Baricitinib exerts its immunomodulatory effects by selectively inhibiting JAK1 and JAK2.[5][6][7] This action prevents the phosphorylation and activation of STATs, thereby interrupting the intracellular signaling of various interleukins, interferons, and growth factors that are dependent on these specific JAKs.[1][3]
Caption: Baricitinib inhibits JAK1 and JAK2, blocking STAT phosphorylation and gene transcription.
Quantitative Data: Baricitinib's Inhibitory Potency
The selectivity of baricitinib is quantified by its half-maximal inhibitory concentration (IC50) values against the four members of the JAK family. In vitro cell-free assays demonstrate a high affinity for JAK1 and JAK2, with significantly less activity against TYK2 and minimal inhibition of JAK3.[5][6]
| Target Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 5.9 | - |
| JAK2 | 5.7 | ~1x |
| TYK2 | 53 | ~10x less potent |
| JAK3 | >400 | ~70x less potent |
| Data sourced from cell-free kinase assays.[5][6] |
In Vitro Cytokine Profile Modulation
Baricitinib has demonstrated broad inhibitory effects on the production of a wide range of cytokines, chemokines, and growth factors in various in vitro models.
Table 1: Effect of Baricitinib on Cytokine Production in Human PBMCs and Whole Blood
| Cytokine/Chemokine | Stimulus | Baricitinib Conc. | Observed Effect | Reference |
| Pro-Inflammatory | ||||
| IL-6 | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |
| TNF-α | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |
| IL-1β | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |
| Th1 / Th17 | ||||
| IFN-γ | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |
| IL-17 | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |
| Th2 | ||||
| IL-4 | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |
| IL-13 | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |
| Chemokines | ||||
| MCP-1 | IL-6 | 40 nM (IC50) | Inhibition of Secretion | [6] |
| MCP-1 | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |
| IP-10 | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |
| MIP-1β | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |
| Growth Factors | ||||
| GM-CSF | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |
| FGF | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |
| Immunomodulatory | ||||
| IL-10 | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |
| IL-1ra | SARS-CoV-2 Peptides | 1000 nM | Significant Decrease | [8] |
Table 2: Effect of Baricitinib in Specific Cell Types and Conditions
| Cell Type | Stimulus | Cytokine/Mediator | Baricitinib Conc. | Observed Effect | Reference |
| Monocyte-Derived Macrophages | SARS-CoV-2 S1 | IP-10, MCP-1, IL-6, TNFα | Not specified | Prevents/Reduces Secretion | [9] |
| RA Synovial Fibroblasts | Oncostatin M (OSM) | IL-6, MCP-1, IP-10 | 0.01 - 1 µM | Suppressed Expression | [10] |
| RA Synovial Fibroblasts | TNF-α / IL-1β | IL-6, IL-8, MCP-1 | Not specified | No Inhibition | [10] |
| Naïve CD4+ T Cells | IL-12 | IFN-γ (Th1) | Concentration-dependent | Inhibited Differentiation | [11] |
| Naïve CD4+ T Cells | TGF-β, IL-6, etc. | IL-17 (Th17) | Concentration-dependent | Inhibited Differentiation | [11][12] |
| B Cells | Anti-IgM / IFN-α | IL-6 | Concentration-dependent | Inhibited Production | [11] |
Experimental Protocols for In Vitro Cytokine Profiling
The assessment of baricitinib's effect on cytokine production typically involves a standardized workflow. The following protocol is a generalized representation based on common methodologies cited in the literature.
A. Cell Isolation and Culture:
-
Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are commonly isolated from whole blood of healthy donors or patients via density gradient centrifugation (e.g., using Ficoll-Paque).
-
Specific Cell Subsets: Naïve CD4+ T cells, B cells, or monocytes can be further purified from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[11]
-
Synovial Cells: For arthritis models, fibroblast-like synoviocytes (FLS) are isolated from synovial tissue obtained during arthroplasty, followed by enzymatic digestion and cell propagation.[10]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary growth factors at 37°C in a humidified 5% CO2 incubator.
B. Baricitinib Treatment and Cell Stimulation:
-
Pre-incubation: Cultured cells are typically pre-incubated with varying concentrations of baricitinib or a vehicle control (e.g., DMSO) for a defined period, often ranging from 10 minutes to 2 hours.[7][10]
-
Stimulation: Following pre-incubation, a specific stimulus is added to the culture to induce cytokine production. The choice of stimulus depends on the pathway being investigated and can include:
-
Incubation: The stimulated cells are then incubated for a period ranging from 24 to 48 hours to allow for cytokine secretion into the supernatant.[7][10]
C. Cytokine Measurement:
-
Supernatant Collection: After incubation, cell culture supernatants are collected by centrifugation.
-
Quantification: Cytokine and chemokine concentrations in the supernatant are measured using sensitive immunoassays such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): For measuring individual cytokines.[7][10]
-
Multiplex Assays (e.g., Luminex, Meso Scale Discovery): For the simultaneous quantification of a broad panel of analytes from a small sample volume.[8][13]
-
Flow Cytometry (Intracellular Staining): For measuring cytokine production within specific cell populations.[11][14]
-
Caption: A typical workflow for assessing baricitinib's in vitro effects on cytokine production.
Conclusion
In vitro studies provide compelling evidence that baricitinib is a potent inhibitor of JAK1- and JAK2-dependent cytokine signaling. It effectively suppresses the production of a wide array of pro-inflammatory cytokines, chemokines, and growth factors across various immune cell types. Baricitinib's ability to modulate the signaling of key cytokines involved in Th1 and Th17 differentiation further underscores its significant immunomodulatory capacity.[11][15] This detailed in vitro cytokine profiling is fundamental for understanding its mechanism of action and provides a strong rationale for its clinical application in diseases driven by cytokine dysregulation.
References
- 1. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 3. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baricitinib - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Baricitinib | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]
- 8. In-vitro evaluation of the immunomodulatory effects of Baricitinib: Implication for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The JAK1/2 Inhibitor Baricitinib Mitigates the Spike-Induced Inflammatory Response of Immune and Endothelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ard.bmj.com [ard.bmj.com]
- 14. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
Initial in vitro studies of Baricitinib's anti-inflammatory effects
An In-Depth Technical Guide on the Initial In Vitro Studies of Baricitinib's Anti-Inflammatory Effects
Introduction
Baricitinib, marketed under the brand name Olumiant among others, is an orally administered small molecule that functions as an immunomodulatory agent.[1][2] It is classified as a selective and reversible inhibitor of Janus kinases (JAK), specifically targeting JAK1 and JAK2.[1][2][3] These enzymes are critical components of intracellular signaling pathways for numerous cytokines and growth factors that drive inflammatory and immune responses.[1][3] This technical guide provides a comprehensive overview of the foundational in vitro studies that have elucidated the anti-inflammatory mechanisms of Baricitinib, focusing on its effects on cytokine signaling, immune cell responses, and the detailed experimental protocols used in these assessments.
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
The primary mechanism of action for Baricitinib is the disruption of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.[1] This pathway is a cornerstone of signal transduction for a wide array of type I and II cytokines, including interferons (IFNs), interleukins (ILs), and colony-stimulating factors, which are pivotal in the pathogenesis of various inflammatory diseases.[3][4]
The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[3] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[3] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize, translocate to the cell nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immune cell differentiation, and proliferation.[1][3]
Baricitinib exerts its anti-inflammatory effects by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of STATs and interrupting the downstream gene expression cascade.[1][5]
Data Presentation: Quantitative In Vitro Efficacy
In vitro enzymatic assays and cell-based studies have quantified Baricitinib's potency and selectivity.
Table 1: Baricitinib Inhibitory Concentrations (IC₅₀) for JAK Enzymes
| Janus Kinase (JAK) | IC₅₀ (nM) | Reference(s) |
| JAK1 | 5.9 | [2][6][7] |
| JAK2 | 5.7 | [2][6][7] |
| Tyrosine Kinase 2 (TYK2) | 53 | [2][6][7] |
| JAK3 | >400 | [2][6] |
The lower IC₅₀ values for JAK1 and JAK2 demonstrate Baricitinib's preferential inhibition of these two enzymes.
Table 2: Summary of Baricitinib's In Vitro Anti-Inflammatory Effects on Various Cell Types
| Cell Type | Stimulus | Key Inhibited Mediators | Reference(s) |
| COVID-19 Patient Whole Blood | SARS-CoV-2 Antigens | IL-1β, IL-6, TNF-α, IFN-γ, IL-17, IP-10, MCP-1, MIP-1β | [8][9] |
| RA Fibroblast-Like Synoviocytes (FLS) | Oncostatin M (OSM) | IL-6, MCP-1, IP-10 | [10] |
| Human Foreskin Fibroblasts (HSF) | TNFα, IL-1β | MCP-1, IP-10 | [10] |
| Monocyte-Derived Macrophages (MDM) | SARS-CoV-2 Spike S1 Protein | STAT1/STAT3 phosphorylation, IP-10, MCP-1, IL-6, TNFα | [11][12][13] |
| Human Endothelial Cells (HUVEC) | Conditioned media from S1-activated MDM | IL-6, RANTES, IP-10 | [11][12] |
| Mouse Naïve T-cells | - | IL-6, IFN-γ, IL-17A | [14] |
Note: In some cell types, Baricitinib did not affect all inflammatory pathways. For instance, it did not inhibit TNFα- or IL-1β-induced IL-6, IL-8, and MCP-1 in RA FLS, confirming that these specific stimuli can signal through JAK-independent pathways in those cells.[10]
Experimental Protocols
The following sections detail the methodologies employed in key in vitro studies to characterize Baricitinib's anti-inflammatory properties.
Protocol 1: Analysis in Synovial Cells from Rheumatoid Arthritis Patients
This protocol was designed to investigate Baricitinib's effects in a disease-relevant cell type.
-
Cell Isolation and Culture :
-
Synovial membrane cells (SMCs) were isolated from synovial tissue obtained from rheumatoid arthritis (RA) and osteoarthritis (OA) patients during arthroplasty surgery.[10]
-
The tissue was subjected to enzymatic digestion to release the cells.[10]
-
Fibroblast-like synoviocytes (FLS) were then propagated from the mixed cell culture. Normal human FLS were used as controls.[10]
-
-
Cell Stimulation and Treatment :
-
Analysis :
-
Protein Quantification : Cell culture supernatants were collected, and the levels of secreted cytokines and chemokines (e.g., IL-6, IL-8, MCP-1, IP-10) were measured using Enzyme-Linked Immunosorbent Assay (ELISA) or Meso Scale Discovery (MSD) multiplex assays.[10]
-
Gene Expression : RNA was extracted from the cells to determine the mRNA levels of inflammatory mediators via quantitative real-time PCR (qPCR).[10]
-
Signaling Pathway Analysis : Cell lysates were analyzed by Western blot to detect the phosphorylation status of STAT proteins, providing a direct measure of JAK-STAT pathway activation.[10]
-
Protocol 2: Whole-Blood Assay for SARS-CoV-2-Specific Immune Response
This method evaluates the drug's effect on the complex interplay of cells within a whole blood sample.
-
Sample Collection : Whole blood was collected from COVID-19 patients.[9]
-
Stimulation and Treatment :
-
The whole blood was stimulated directly with SARS-CoV-2 specific antigens (e.g., spike protein peptide pools).[8][9]
-
Staphylococcal Enterotoxin B (SEB) was used as a positive control to ensure immune cell reactivity.[9]
-
Baricitinib (e.g., 1000 nM) was added exogenously to the stimulated blood samples.[8][9]
-
-
Analysis :
Protocol 3: Macrophage and Endothelial Cell Co-culture Model
This protocol assesses Baricitinib's ability to interrupt the inflammatory crosstalk between immune and endothelial cells.
-
Cell Culture and Stimulation :
-
Human monocytes were isolated from peripheral blood and differentiated into monocyte-derived macrophages (MDM).[13]
-
MDMs were stimulated with the SARS-CoV-2 spike S1 protein (5 nM) in the presence or absence of Baricitinib. To prevent confounding effects, the S1 protein was pre-treated with Polymyxin B to neutralize any potential lipopolysaccharide (LPS) contamination.[13]
-
-
Crosstalk Assessment :
-
The conditioned medium (supernatant) from the stimulated MDMs was collected.
-
This conditioned medium was then transferred to a culture of Human Umbilical Vein Endothelial Cells (HUVECs) to assess the downstream effects on endothelial activation.
-
-
Analysis :
-
MDM Response : The release of cytokines from MDMs was measured, and cell lysates were analyzed for the phosphorylation of STAT1 and STAT3.[12][13]
-
Endothelial Response : HUVECs were analyzed for the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) and the production of their own pro-inflammatory mediators.[12]
-
Conclusion
The initial in vitro studies of Baricitinib have been instrumental in defining its core anti-inflammatory mechanism. Through a variety of cell-based assays, researchers have demonstrated that Baricitinib is a potent and selective inhibitor of JAK1 and JAK2. This inhibition effectively abrogates the signaling of numerous pro-inflammatory cytokines across a range of disease-relevant cell types, including T cells, synoviocytes, macrophages, and endothelial cells.[11][14] The quantitative data on cytokine reduction and the detailed understanding of its impact on the JAK-STAT pathway have provided a robust scientific foundation for its successful clinical development and application in treating inflammatory and autoimmune disorders.
References
- 1. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 2. Baricitinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 4. Baricitinib therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]
- 6. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In-vitro evaluation of the immunomodulatory effects of Baricitinib: Implication for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro evaluation of the immunomodulatory effects of Baricitinib: Implication for COVID-19 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. The JAK1/2 Inhibitor Baricitinib Mitigates the Spike-Induced Inflammatory Response of Immune and Endothelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Preclinical Pharmacological Profile of Baricitinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baricitinib is an orally available, small-molecule inhibitor of Janus kinases (JAKs), specifically targeting JAK1 and JAK2.[1][2] These intracellular enzymes are crucial for the signaling of numerous cytokines and growth factors implicated in the pathogenesis of various inflammatory and autoimmune diseases.[2][3] By selectively inhibiting JAK1 and JAK2, Baricitinib effectively modulates the inflammatory cascade, making it a significant therapeutic agent in conditions such as rheumatoid arthritis and atopic dermatitis.[4][5] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Baricitinib, detailing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic properties in various preclinical models.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
Baricitinib exerts its therapeutic effects by competitively binding to the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[3][6] This disruption of the JAK-STAT signaling pathway is central to its anti-inflammatory and immunomodulatory properties.[7] The JAK-STAT pathway is a critical signaling cascade for numerous pro-inflammatory cytokines, including various interleukins (ILs) and interferons (IFNs).[2][3]
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
In Vitro Pharmacological Profile
The in vitro activity of Baricitinib has been extensively characterized through various assays, demonstrating its potent and selective inhibition of JAK1 and JAK2.
Table 1: In Vitro Kinase Inhibitory Activity of Baricitinib
| Target Kinase | IC50 (nM) | Reference |
| JAK1 | 5.9 | [1][4] |
| JAK2 | 5.7 | [1][4] |
| JAK3 | >400 | [1] |
| Tyrosine Kinase 2 (TYK2) | 53 | [1] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of Baricitinib required to inhibit 50% of the kinase activity.
Experimental Protocols
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Baricitinib against JAK enzymes.
-
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
The kinase activity is typically measured using a fluorescence-based assay that detects the phosphorylation of a peptide substrate.
-
Baricitinib is serially diluted and pre-incubated with the respective JAK enzyme.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
After a defined incubation period, the reaction is stopped, and the level of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
Objective: To assess the functional inhibition of JAK-mediated signaling in a cellular context.
-
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets are isolated.
-
Cells are pre-incubated with varying concentrations of Baricitinib.
-
Cells are then stimulated with a specific cytokine to induce JAK-STAT signaling (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2).[8]
-
Following stimulation, cells are fixed and permeabilized.
-
The phosphorylation status of specific STAT proteins (e.g., pSTAT1, pSTAT3) is determined using phospho-specific antibodies and analyzed by flow cytometry.[7][8]
-
The concentration of Baricitinib that inhibits 50% of the cytokine-induced STAT phosphorylation is determined.
-
-
Objective: To measure the effect of Baricitinib on the production and release of pro-inflammatory cytokines.
-
Methodology:
-
Immune cells (e.g., PBMCs, macrophages) are cultured in the presence of various concentrations of Baricitinib.[2][9]
-
The cells are stimulated with an inflammatory trigger, such as lipopolysaccharide (LPS) or specific antigens.[9]
-
After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.[9]
-
The concentrations of released cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.[2][9]
-
In Vivo Preclinical Models
The efficacy of Baricitinib has been demonstrated in several preclinical animal models of inflammatory diseases, most notably rheumatoid arthritis and atopic dermatitis.
Table 2: Efficacy of Baricitinib in Preclinical In Vivo Models
| Model | Species | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse | Dose-dependent reduction in arthritis severity, joint inflammation, and bone erosion. | [8][10] |
| Collagen Antibody-Induced Arthritis (CAIA) | Mouse | Significant improvement in inflammatory pain and suppression of neuropathic pain. | [4][11] |
| Adjuvant-Induced Arthritis (AIA) | Rat | Dose-dependent improvement in disease symptoms and reduction in paw swelling. | [6] |
| MC903-Induced Atopic Dermatitis | Mouse | Significant improvement in AD-like skin lesions and reduction in dermatitis scores. | [12][13] |
Experimental Protocols
-
Objective: To evaluate the therapeutic efficacy of Baricitinib in a model that mimics human rheumatoid arthritis.
-
Methodology:
-
Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster immunization is given 21 days later.
-
Treatment: Once arthritis is established (typically around day 25-28), mice are orally administered Baricitinib (e.g., 3 mg/kg, once daily) or vehicle control.[8]
-
Assessment: The severity of arthritis is monitored regularly (e.g., every other day) using a clinical scoring system that evaluates paw swelling and erythema.
-
Endpoints: At the end of the study, paws are collected for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion. Cytokine levels in the serum or joint tissue can also be measured.
-
-
Objective: To assess the efficacy of Baricitinib in a model of atopic dermatitis.
-
Methodology:
-
Induction: The right ear of BALB/c mice is topically treated with MC903 (a vitamin D3 analog) daily for a period of 14 days to induce AD-like skin inflammation.[12][13]
-
Treatment: Mice are concurrently treated with Baricitinib (e.g., 1 mg/kg) via oral gavage.[12]
-
Assessment: Ear thickness is measured regularly as an indicator of inflammation. The severity of skin lesions (erythema, scaling, erosion) is also scored.
-
Endpoints: At the end of the study, ear tissue is collected for histological analysis to assess epidermal thickening and inflammatory cell infiltration. Cytokine expression in the skin can be analyzed by qPCR or immunohistochemistry.[12]
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for in vivo preclinical studies of Baricitinib.
Preclinical Pharmacokinetics
The pharmacokinetic profile of Baricitinib has been evaluated in several preclinical species, demonstrating properties suitable for oral administration.
Table 3: Pharmacokinetic Parameters of Baricitinib in Preclinical Species
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | Oral | 10 | 0.5 - 1 | ~1500 | ~4500 | ~40 | [6] |
| Dog | Oral | 1 | ~1 | ~200 | ~1000 | ~70 | [6] |
| Cynomolgus Monkey | Oral | 10 | 1 - 2 | ~1200 | ~6000 | ~50 | [6] |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
-
Objective: To determine the pharmacokinetic parameters of Baricitinib following oral administration in rats.
-
Methodology:
-
Dosing: Male Sprague-Dawley rats are administered a single oral dose of Baricitinib via gavage.
-
Blood Sampling: Blood samples are collected from the jugular vein at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[6]
-
Plasma Analysis: Plasma is separated by centrifugation, and the concentration of Baricitinib is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Parameter Calculation: Pharmacokinetic parameters, including Tmax, Cmax, AUC, and bioavailability (determined by comparison with intravenous administration), are calculated using non-compartmental analysis.
-
Conclusion
The preclinical data for Baricitinib robustly support its mechanism of action as a potent and selective inhibitor of JAK1 and JAK2. In vitro studies confirm its ability to block key inflammatory signaling pathways, while in vivo studies in relevant animal models of rheumatoid arthritis and atopic dermatitis demonstrate its therapeutic efficacy in reducing disease severity. The pharmacokinetic profile of Baricitinib in preclinical species is characterized by good oral absorption and exposure, supporting its development as an oral therapeutic. This comprehensive preclinical pharmacological profile has provided a strong foundation for the successful clinical development and approval of Baricitinib for the treatment of various inflammatory and autoimmune diseases.
References
- 1. Baricitinib Ameliorates Residual Neuropathic Pain in Collagen Antibody-Induced Arthritis Mice by Suppressing Inflammation of the Dorsal Root Ganglion - ACR Meeting Abstracts [acrabstracts.org]
- 2. In-vitro evaluation of the immunomodulatory effects of Baricitinib: Implication for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mouse Model of MC903-Induced Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JMIR Research Protocols - Therapeutic Drug Monitoring for Precision Dosing of Janus Kinase Inhibitors: Protocol for a Prospective Observational Study [researchprotocols.org]
- 6. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of JAK-STAT Signaling with Baricitinib Reduces Inflammation and Improves Cellular Homeostasis in Progeria Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronotherapy Using Baricitinib Attenuates Collagen-induced Arthritis in Mice - ACR Meeting Abstracts [acrabstracts.org]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. Characterisation of the antinociceptive effect of baricitinib in the collagen antibody-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Off-label use of Baricitinib improves moderate and severe atopic dermatitis in China through inhibiting MAPK and PI3K/Akt/mTOR pathway via targeting JAK-STAT signaling of CD4+ cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays with Baricitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baricitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2, which are key enzymes in cytokine signaling pathways implicated in inflammatory and autoimmune diseases.[1][2][3] By inhibiting JAK1 and JAK2, Baricitinib effectively modulates the downstream signaling of various pro-inflammatory cytokines, thereby reducing immune cell activation and proliferation. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of Baricitinib, including its inhibitory effects on the JAK/STAT signaling pathway, cytokine production, and cell proliferation.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and hematopoiesis.
Baricitinib exerts its therapeutic effects by selectively inhibiting JAK1 and JAK2, thereby interfering with the phosphorylation and activation of STATs.[4][5] This disruption of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory mediators.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of Baricitinib across various assays.
Table 1: Baricitinib Inhibitory Potency (IC50) in Cell-Free and Cell-Based Assays
| Target/Assay | System | IC50 (nM) | References |
| JAK1 | Cell-free | 5.9 | [1][2][3] |
| JAK2 | Cell-free | 5.7 | [1][2][3] |
| TYK2 | Cell-free | 53 | [1][2] |
| JAK3 | Cell-free | >400 | [2][3] |
| IL-6 induced STAT3 phosphorylation | Human PBMCs | 44 | [2] |
| IL-6 induced MCP-1 production | Human PBMCs | 40 | [2] |
| IL-23 induced STAT3 phosphorylation | Isolated naive T-cells | 20 | [2] |
| IL-6 induced STAT3 phosphorylation | Whole blood | 128 | [2] |
| IFN-γ induced STAT1 phosphorylation | Human Monocytes | Potent inhibition | [4] |
| IL-2/IL-4/IL-15/IL-21 induced STAT phosphorylation | Human PBMCs | Less potent than tofacitinib and upadacitinib | [4] |
Experimental Protocols
JAK/STAT Phosphorylation Assay by Western Blot
This protocol details the procedure to assess the inhibitory effect of Baricitinib on cytokine-induced STAT phosphorylation in a human cell line.
Caption: Workflow for Western Blot analysis of JAK/STAT phosphorylation.
Materials:
-
Rheumatoid Arthritis (RA) Fibroblast-Like Synoviocytes (FLS) or other relevant cell line
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Baricitinib (stock solution in DMSO)
-
Oncostatin M (OSM) or other relevant cytokine (e.g., IL-6, IFN-γ)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JAK1, anti-phospho-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Seed RA FLS in 6-well plates at a density of 1 x 10^4 cells/cm² and culture until they reach 70-80% confluency.[6]
-
Baricitinib Treatment: Pre-incubate the cells with varying concentrations of Baricitinib (e.g., 0.01, 0.1, and 1 µM) or vehicle (DMSO) for 2 hours.[6]
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine, for example, 20 ng/ml of Oncostatin M (OSM), for 30 minutes.[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 50 µg) onto an SDS-PAGE gel and perform electrophoresis.[6]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated JAKs and STATs overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to quantify the levels of phosphorylated proteins relative to total protein or a loading control.
Cytokine Inhibition Assay by ELISA
This protocol describes how to measure the inhibitory effect of Baricitinib on the production of pro-inflammatory cytokines from stimulated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium with 10% FBS
-
Baricitinib (stock solution in DMSO)
-
Lipopolysaccharide (LPS) or other stimulus (e.g., IL-6)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, MCP-1)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Isolation and Seeding: Isolate PBMCs from healthy donor blood and seed them in 96-well plates at a suitable density.
-
Baricitinib Treatment: Pre-incubate the PBMCs with a range of Baricitinib concentrations for 10 minutes.[3]
-
Cell Stimulation: Stimulate the cells with a pro-inflammatory stimulus, for example, 10 ng/mL of IL-6, for 48 hours.[3]
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
ELISA:
-
Perform the ELISA for the target cytokines (e.g., MCP-1) according to the manufacturer's instructions.[3]
-
Briefly, coat the ELISA plate with a capture antibody, block the plate, add the collected supernatants and standards, add a detection antibody, add a substrate, and stop the reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of the cytokines in the samples based on the standard curve. Determine the IC50 value of Baricitinib for the inhibition of each cytokine.
T-Cell Proliferation Assay
This assay measures the effect of Baricitinib on the proliferation of T-cells following stimulation.
Materials:
-
Human naive CD4+ T-cells
-
Cell culture medium (e.g., RPMI 1640) with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
Cytokines (e.g., IL-12, TGF-β, IL-6)
-
Baricitinib (stock solution in DMSO)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1)
-
96-well cell culture plates
-
Scintillation counter or plate reader
Procedure:
-
Cell Isolation and Culture: Purify human naive CD4+ T-cells and culture them in a 96-well plate.[7]
-
Treatment and Stimulation: Treat the cells with different concentrations of Baricitinib. Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of cytokines (e.g., IL-12, TGF-β, IL-6) to induce proliferation and differentiation.[7]
-
Proliferation Measurement:
-
[³H]-thymidine incorporation: After a defined incubation period (e.g., 72 hours), pulse the cells with [³H]-thymidine for the final 18 hours of culture. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[7]
-
Colorimetric Assay: Alternatively, use a non-radioactive proliferation assay kit according to the manufacturer's instructions. Add the reagent to the wells, incubate, and measure the absorbance using a plate reader.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition at each Baricitinib concentration compared to the stimulated control. Determine the IC50 value for the inhibition of T-cell proliferation.
Conclusion
The provided protocols offer a framework for the in vitro evaluation of Baricitinib's activity. These assays are essential for understanding its mechanism of action and for the development of novel therapies targeting the JAK-STAT pathway. Researchers should optimize these protocols based on their specific cell types and experimental conditions.
References
- 1. Baricitinib | JAK | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Baricitinib | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]
- 4. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of JAK-STAT Signaling with Baricitinib Reduces Inflammation and Improves Cellular Homeostasis in Progeria Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinexprheumatol.org [clinexprheumatol.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Baricitinib Dosage for Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of baricitinib, a Janus kinase (JAK) 1 and JAK2 inhibitor, in preclinical mouse models of arthritis. The information compiled herein, including dosage recommendations, detailed experimental protocols, and mechanistic diagrams, is intended to guide researchers in designing and executing studies to evaluate the efficacy of baricitinib and similar compounds in inflammatory arthritis.
Introduction to Baricitinib in Arthritis Models
Baricitinib is an orally available small molecule that selectively inhibits JAK1 and JAK2, key enzymes in the signaling pathways of several pro-inflammatory cytokines implicated in the pathogenesis of rheumatoid arthritis (RA). By blocking the JAK-STAT signaling cascade, baricitinib effectively reduces inflammation and joint damage. Mouse models of arthritis, such as Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA), are essential tools for evaluating the in vivo efficacy of therapeutic agents like baricitinib.
Quantitative Data Summary
The following table summarizes the reported dosages of baricitinib used in various mouse models of arthritis and related inflammatory conditions. This information can serve as a starting point for dose-ranging studies.
| Mouse Model | Strain | Baricitinib Dosage | Administration Route | Frequency | Efficacy Readouts |
| Collagen-Induced Arthritis (CIA) | DBA/1 | 3 mg/kg | Oral gavage | Once daily | Reduced arthritis score |
| Collagen Antibody-Induced Arthritis (CAIA) | Not Specified | 40 mg/kg | Intragastric | Once daily | Suppression of allodynia and arthritis |
| Systemic Lupus Erythematosus (SLE) Model | MRL/lpr | 10 mg/kg | Oral gavage | Twice daily | Suppression of lupus-like phenotypes |
| Experimental Autoimmune Encephalomyelitis (EAE) | Not Specified | 3 mg/kg and 10 mg/kg | Oral gavage | Not Specified | Amelioration of EAE |
| Pharmacokinetic Study | Not Specified | 10 mg/kg and 50 mg/kg | Subcutaneous | Single dose | Determination of plasma and brain concentrations |
Signaling Pathway
Baricitinib exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2. This inhibition disrupts the downstream signaling of various cytokines that are crucial for the inflammatory processes in rheumatoid arthritis.
Caption: Baricitinib inhibits JAK1 and JAK2, blocking cytokine signaling.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This is a widely used model that mimics many aspects of human rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Baricitinib
-
Vehicle for baricitinib (e.g., 0.5% methylcellulose in water)
-
Syringes and needles for immunization and oral gavage
Protocol:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine CII in 0.05 M acetic acid at a concentration of 2 mg/mL by gentle stirring overnight at 4°C.
-
Prepare a 1:1 emulsion of the CII solution with CFA (for primary immunization) or IFA (for booster immunization) by drawing the two solutions into separate syringes and connecting them with a Luer lock. Pass the mixture back and forth until a thick, stable emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare the CII/IFA emulsion as described in step 1.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Baricitinib Administration:
-
Prepare a suspension of baricitinib in the chosen vehicle at the desired concentration (e.g., 0.3 mg/mL for a 3 mg/kg dose in a 20g mouse receiving 200 µL).
-
Begin oral gavage administration of baricitinib or vehicle daily, starting from the day of the booster immunization (Day 21) or upon the first signs of arthritis.
-
-
Arthritis Assessment:
-
Monitor the mice daily for the onset and severity of arthritis, starting from day 21.
-
Score each paw based on a scale of 0-4 for erythema and swelling:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits
-
-
The maximum arthritis score per mouse is 16.
-
Measure paw thickness using a caliper.
-
Caption: Experimental workflow for the CIA mouse model.
Collagen Antibody-Induced Arthritis (CAIA) in BALB/c Mice
The CAIA model has a more rapid onset and is independent of the adaptive immune response to collagen.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Arthritogenic monoclonal antibody cocktail against type II collagen
-
Lipopolysaccharide (LPS)
-
Baricitinib
-
Vehicle for baricitinib
-
Syringes and needles for injection and oral gavage
Protocol:
-
Antibody Administration (Day 0):
-
Inject the arthritogenic antibody cocktail intraperitoneally (i.p.) into the mice. The dose will depend on the specific antibody cocktail used.
-
-
LPS Administration (Day 3):
-
Inject LPS (typically 25-50 µg) i.p. to synchronize and enhance the arthritis development.
-
-
Baricitinib Administration:
-
Prepare the baricitinib suspension as described for the CIA model.
-
Begin daily oral gavage of baricitinib or vehicle on Day 0 or Day 3, depending on the study design (prophylactic or therapeutic).
-
-
Arthritis Assessment:
-
Monitor and score the mice for arthritis daily from Day 3, using the same scoring system as described for the CIA model.
-
Measure paw thickness daily.
-
Caption: Experimental workflow for the CAIA mouse model.
Concluding Remarks
The provided dosages and protocols offer a solid foundation for investigating the therapeutic potential of baricitinib in mouse models of arthritis. Researchers should consider performing pilot studies to determine the optimal dose and treatment regimen for their specific experimental conditions. Careful and consistent monitoring of disease progression is crucial for obtaining reliable and reproducible results. The mechanistic understanding of baricitinib's action on the JAK-STAT pathway provides a basis for exploring its effects on various cellular and molecular readouts in these models.
Application Notes and Protocols: Measuring Baricitinib's Effect on JAK-STAT Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baricitinib is an oral, selective, and reversible inhibitor of Janus kinase (JAK) 1 and JAK2.[1] These intracellular enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors involved in inflammation and immune function.[2][3] By binding to the ATP-binding site of JAK1 and JAK2, Baricitinib blocks their enzymatic activity, preventing the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][3] This interruption of the signaling cascade leads to reduced gene transcription of pro-inflammatory mediators, making Baricitinib an effective therapeutic agent for autoimmune and inflammatory diseases such as rheumatoid arthritis.[2][4]
This document provides detailed protocols for key experimental techniques used to quantify the inhibitory effects of Baricitinib on the JAK-STAT pathway.
Mechanism of Action: Baricitinib in the JAK-STAT Pathway
The JAK-STAT pathway is initiated when a cytokine binds to its corresponding receptor on the cell surface.[2] This binding event brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[2] The activated JAKs then create docking sites on the receptor by phosphorylating specific tyrosine residues.[2] STAT proteins are recruited to these sites, where they are also phosphorylated by the JAKs.[2] Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[2] Baricitinib exerts its effect by selectively inhibiting JAK1 and JAK2, thereby blocking all subsequent downstream events.[3]
Quantitative Data Summary
The inhibitory activity of Baricitinib can be quantified using various assays. The half-maximal inhibitory concentration (IC50) is a common metric to represent the potency of the drug.
Table 1: In Vitro Inhibitory Activity of Baricitinib against JAK Enzymes
| Target | IC50 (nM) | Selectivity vs. JAK1 |
|---|---|---|
| JAK1 | 5.9 | - |
| JAK2 | 5.7 | ~1x |
| TYK2 | 53 | ~10x |
| JAK3 | >400 | ~70x |
Data sourced from multiple in vitro cell-free assays.[5]
Table 2: Cellular Activity of Baricitinib
| Assay | Cell Type | Stimulant | Measured Effect | IC50 (nM) |
|---|---|---|---|---|
| STAT3 Phosphorylation | Human PBMCs | IL-6 | Inhibition of pSTAT3 | 44 |
| STAT1/3/4 Phosphorylation | Human T-cells | IFN-α, IL-6, IL-21 | Inhibition of pSTATs | Not specified |
| STAT1 Phosphorylation | RA Patient Monocytes | IL-2, IFN-α, IL-6 | Inhibition of pSTAT1 | Not specified |
| MCP-1 Production | Human PBMCs | IL-6 | Inhibition of MCP-1 | 40 |
PBMCs: Peripheral Blood Mononuclear Cells; RA: Rheumatoid Arthritis. Data compiled from various studies.[6][7]
Application Notes and Protocols
Western Blotting for Phosphorylated STAT (p-STAT)
Principle: Western blotting is a widely used technique to detect and quantify specific proteins in a sample. To measure Baricitinib's effect, cells are pre-treated with the inhibitor, stimulated with a cytokine to induce JAK-STAT signaling, and then lysed. The cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for a phosphorylated STAT protein (e.g., p-STAT1 or p-STAT3) and total STAT protein (as a loading control). The signal intensity of the p-STAT band relative to the total STAT band indicates the level of pathway activation, which is expected to decrease with Baricitinib treatment.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., PBMCs, HeLa, or other relevant cell lines) in a 6-well plate and allow them to adhere overnight.
-
Pre-incubate cells with varying concentrations of Baricitinib (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.
-
Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL of IFN-α for p-STAT1 or 20 ng/mL of IL-6 for p-STAT3) for 15-30 minutes.[7]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated STAT of interest (e.g., anti-p-STAT3 Tyr705) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize p-STAT levels to total STAT levels.
-
Flow Cytometry (Phospho-Flow)
Principle: Phospho-flow cytometry allows for the quantitative measurement of protein phosphorylation at the single-cell level. This is particularly useful for analyzing heterogeneous cell populations like PBMCs.[7] Cells are treated and stimulated similarly to the Western blot protocol. They are then fixed to preserve the phosphorylation state and permeabilized to allow intracellular antibody staining. Cells are stained with fluorescently-labeled antibodies against cell surface markers (to identify specific cell subsets, e.g., CD4+ T cells) and an intracellular phospho-specific STAT antibody. The fluorescence intensity, measured by a flow cytometer, corresponds to the amount of p-STAT in each cell.
Protocol:
-
Cell Preparation and Treatment:
-
Fixation:
-
Immediately stop the stimulation by adding formaldehyde-based fixation buffer to a final concentration of 1.5-2%.
-
Incubate for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Gently resuspend the cell pellet while adding ice-cold 90% methanol to permeabilize the cells.
-
Incubate on ice for 30 minutes.
-
-
Antibody Staining:
-
Wash the cells twice with staining buffer (e.g., PBS with 2% FBS).
-
If applicable, stain for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD14) for 30 minutes on ice in the dark.[7]
-
Wash the cells.
-
Stain for the intracellular target by adding a fluorescently-conjugated phospho-specific antibody (e.g., Alexa Fluor 488 anti-p-STAT1).[7]
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using software like FlowJo. Gate on the cell population of interest and quantify the Median Fluorescence Intensity (MFI) of the p-STAT signal. A decrease in MFI in Baricitinib-treated samples indicates inhibition.
-
Quantitative Real-Time PCR (RT-qPCR)
Principle: RT-qPCR is used to measure changes in the expression of genes that are downstream targets of the JAK-STAT pathway. Baricitinib's inhibition of the pathway should lead to a decrease in the transcription of these target genes. The protocol involves isolating RNA from treated cells, reverse transcribing it into complementary DNA (cDNA), and then amplifying specific target genes using qPCR. The level of gene expression is quantified relative to a stable housekeeping gene.
Protocol:
-
Cell Treatment and RNA Isolation:
-
Culture and treat cells with Baricitinib and/or a cytokine as described previously. Note: A longer incubation time (e.g., 4, 12, or 24 hours) is typically required to observe changes in gene expression.[9]
-
Lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., STAT1, IFN-responsive genes), and a qPCR master mix (e.g., SYBR Green).[9][10]
-
Also prepare reactions for one or more stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method:
-
ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Fold Change = 2^(-ΔΔCt)
-
-
A fold change less than 1 indicates downregulation of the gene in response to Baricitinib.
-
By employing these techniques, researchers can robustly characterize and quantify the pharmacological effects of Baricitinib on the JAK-STAT signaling pathway, providing crucial data for both basic research and drug development.
References
- 1. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 3. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 4. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]
- 5. Frontiers | The effect of baricitinib on pSTAT3 levels in IL-6- or IL-15-stimulated PBMCs isolated from patients with SLE [frontiersin.org]
- 6. ard.bmj.com [ard.bmj.com]
- 7. Baricitinib therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Baricitinib-associated changes in global gene expression during a 24-week phase II clinical systemic lupus erythematosus trial implicates a mechanism of action through multiple immune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baricitinib-associated changes in global gene expression during a 24-week phase II clinical systemic lupus erythematosus trial implicates a mechanism of action through multiple immune-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Baricitinib Administration in Animal Studies of Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Baricitinib, a selective Janus kinase (JAK) 1 and JAK2 inhibitor, in various animal models of autoimmune diseases. The following sections detail the experimental protocols, summarize key quantitative data, and illustrate relevant biological pathways and workflows to guide researchers in designing and executing preclinical studies.
Introduction to Baricitinib
Baricitinib is an orally available small molecule that effectively inhibits JAK1 and JAK2, key enzymes in the signaling pathways of numerous cytokines implicated in the pathogenesis of autoimmune and inflammatory diseases. By blocking these pathways, Baricitinib can modulate the immune response and ameliorate disease symptoms. Its efficacy has been demonstrated in several preclinical animal models, providing a strong rationale for its clinical use in conditions like rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.
I. Systemic Lupus Erythematosus (SLE)
Animal Model: MRL/MpJ-Faslpr (MRL/lpr) Mice
The MRL/lpr mouse is a widely used spontaneous model of lupus-like autoimmune disease. These mice develop a condition that closely resembles human SLE, characterized by lymphadenopathy, splenomegaly, autoantibody production (e.g., anti-dsDNA), and immune complex-mediated glomerulonephritis leading to proteinuria.
Experimental Protocol
1. Animal Husbandry:
-
Species/Strain: MRL/MpJ-Faslpr (MRL/lpr) mice.
-
Age at Start of Treatment: 8 weeks.
-
Housing: Maintained under specific pathogen-free conditions.
-
Justification: Disease manifestation, including organomegaly and renal inflammation, typically begins around 12 weeks of age in this strain[1]. Starting treatment at 8 weeks allows for the assessment of Baricitinib's ability to prevent or delay disease onset and progression.
2. Baricitinib Formulation and Administration:
-
Formulation: Baricitinib is suspended in 0.5% methyl cellulose.
-
Dosage: 10 mg/kg body weight.
-
Route of Administration: Oral gavage.
-
Frequency: Twice daily.
3. Outcome Measures and Assessments:
-
Weekly Monitoring: Body weight and proteinuria (urine albumin/creatinine ratio).
-
Terminal Assessments (at 16 weeks):
-
Organ weights (spleen, cervical lymph nodes).
-
Serology: Serum levels of IgG, IgG2a, anti-dsDNA IgG, and pro-inflammatory cytokines (IL-6, BAFF, IL-17) measured by ELISA.
-
Histopathology: Kidney tissues are fixed, sectioned, and stained (e.g., H&E) to assess the degree of inflammation in the glomerulus, tubules, and perivascular areas.
-
Immunophenotyping: Immune cell populations in the spleen and lymph nodes can be analyzed by flow cytometry.
-
Quantitative Data Summary
| Parameter | Vehicle Control Group (MRL/lpr) | Baricitinib-Treated Group (10 mg/kg) | Outcome | Reference |
| Spleen Weight | Significantly higher | Significantly lower than control | Amelioration of splenomegaly | [2] |
| Cervical Lymph Node Weight | Significantly higher | Significantly lower than control | Reduction in lymphadenopathy | [2] |
| Serum anti-dsDNA IgG | Elevated levels | Significantly lower than control | Suppression of systemic autoimmunity | [2] |
| Serum IL-6, BAFF, IL-17 | Markedly elevated | Markedly decreased | Reduction in pro-inflammatory cytokines | [1][2] |
| Urine Albumin/Creatinine Ratio | Markedly elevated | Remarkably decreased | Improvement in proteinuria | [1][2] |
| Kidney Inflammation Score | Markedly elevated | Markedly reduced | Amelioration of renal inflammation | [1][2] |
II. Experimental Autoimmune Encephalomyelitis (EAE) - Model for Multiple Sclerosis
Animal Model: C57BL/6 Mice
EAE is the most commonly used animal model for human multiple sclerosis. It is induced by immunization with myelin-derived peptides, leading to an autoimmune response against the central nervous system (CNS), characterized by inflammation, demyelination, and progressive paralysis.
Experimental Protocol
1. EAE Induction:
-
Species/Strain: C57BL/6 mice.
-
Immunization: Mice are immunized subcutaneously with 200 µg of myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) emulsified in complete Freund's adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis Toxin: Mice receive intraperitoneal injections of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of pathogenic T cells into the CNS[3].
2. Baricitinib Administration:
-
Dosage: Not explicitly stated in the provided abstracts, but administration is typically initiated before or at the onset of clinical signs.
-
Route of Administration: Oral[4].
-
Vehicle: Typically a solution like methyl cellulose or PBS.
-
Frequency: Daily.
3. Outcome Measures and Assessments:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histopathology: At the peak of the disease, spinal cords are collected for histological analysis to assess immune cell infiltration and demyelination (e.g., using H&E and Luxol Fast Blue staining).
-
Immunological Analysis:
-
Splenocytes are isolated and analyzed by flow cytometry for the proportions of T helper cell subsets (Th1, Th17).
-
Cytokine levels in the spleen and CNS are measured.
-
Phosphorylation status of STAT proteins (pSTAT1, pSTAT3, pSTAT4) is determined by Western blot or flow cytometry to confirm target engagement.
-
Quantitative Data Summary
| Parameter | Vehicle-Treated EAE Mice | Baricitinib-Treated EAE Mice | Outcome | Reference |
| Clinical EAE Score | Severe clinical symptoms | Significantly decreased severity and delayed onset | Alleviation of disease symptoms | [3][4] |
| CNS Immune Infiltration | High levels of infiltration | Alleviated immune cell infiltration | Reduced neuroinflammation | [4] |
| CNS Demyelination | Significant demyelination | Alleviated demyelination | Neuroprotection | [4] |
| Splenic Th1 (IFN-γ+CD4+) cells | Elevated proportion | Downregulated proportion | Modulation of pathogenic T cells | [3][4] |
| Splenic Th17 (IL-17+CD4+) cells | Elevated proportion | Downregulated proportion | Modulation of pathogenic T cells | [3][4] |
| Splenic pSTAT1, pSTAT3, pSTAT4 | Increased phosphorylation | Suppressed phosphorylation | Inhibition of JAK/STAT pathway | [3][4] |
III. Psoriasis
Animal Model: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation
Topical application of imiquimod, a Toll-like receptor 7/8 agonist, on mouse skin induces a robust inflammatory response that mimics many features of human psoriasis, including erythema, scaling, and epidermal thickening (acanthosis).
Experimental Protocol
1. Psoriasis Induction:
-
Species/Strain: Mouse (specific strain may vary).
-
Induction Agent: 5 mg/mL of imiquimod (IMQ) cream.
-
Application: Applied topically to the shaved back skin and right ear for 6 consecutive days[5].
2. Baricitinib Formulation and Administration:
-
Formulation: Lipid-based topical formulation (BCT-OS).
-
Dosage: 50 µL of the formulation applied topically.
-
Route of Administration: Topical.
-
Frequency: Once daily for 6 days, following the 6-day IMQ induction period[5]. Another study applied Baricitinib 30 minutes before TPA application for 6 days in a TPA-induced model[6].
3. Outcome Measures and Assessments:
-
Macroscopic Evaluation: Skin lesions are visually assessed and scored for erythema, scaling, and thickness.
-
Biomechanical Properties: Skin integrity can be assessed by measuring transepidermal water loss (TEWL) and stratum corneum hydration (SCH).
-
Histopathology: Skin biopsy samples are analyzed for epidermal thickness, immune cell infiltration, and expression of inflammatory markers.
-
Molecular Analysis: Expression of inflammatory cytokines (e.g., IL-1β, IL-6, TNFα) and psoriatic markers (e.g., KRT-17) in skin tissue can be measured by qPCR or ELISA[7]. The phosphorylation of STAT3 is also a key marker[6].
Quantitative Data Summary
| Parameter | Positive Control (IMQ only) | Baricitinib-Treated Group | Outcome | Reference |
| Skin Lesion Severity (Erythema, Scaling) | Characteristic psoriatic symptoms | Decreased symptoms, improved skin appearance | Reduction in skin inflammation | [5] |
| Ear Swelling / Skin Thickness | Substantially increased | Substantially reduced | Reduction in edema and acanthosis | [6] |
| Leukocyte Infiltration | Significant infiltration | Substantially reduced | Attenuation of immune response | [6] |
| p-STAT3 and p-STAT1 Levels | Elevated | Significantly reduced | Inhibition of JAK/STAT signaling | [6] |
| Inflammatory Cytokine Expression | Up-regulated | Down-regulated | Anti-inflammatory effect | [7] |
IV. Ulcerative Colitis (UC)
Animal Model: Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS-induced colitis model is a widely used model for inflammatory bowel disease, particularly ulcerative colitis. Administering DSS in drinking water disrupts the intestinal epithelial barrier, leading to an inflammatory response characterized by weight loss, diarrhea, and bloody stools.
Experimental Protocol
1. Colitis Induction:
-
Species/Strain: Mouse (e.g., C57BL/6).
-
Induction Agent: Dextran sulfate sodium (DSS) is added to the drinking water[8][9]. The concentration and duration can be varied to induce acute or chronic colitis.
2. Baricitinib Administration:
-
Route of Administration: Oral[8].
-
Dosage and Frequency: Specific details would be determined based on the study design, but daily administration is typical.
3. Outcome Measures and Assessments:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.
-
Colon Length: A shorter colon is indicative of more severe inflammation.
-
Histopathology: Colon tissue sections are scored for inflammation severity, ulceration, and crypt damage.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (IL-6, IFN-γ, IL-17A) are measured in colon tissue or serum[8].
-
Signaling Pathway Analysis: Western blotting is used to determine the expression and phosphorylation of key proteins in the NF-κB and JAK2/STAT3 pathways (e.g., p-IκBα, p-JAK2, p-STAT3)[8][10].
Quantitative Data Summary
| Parameter | DSS Control Group | Baricitinib-Treated Group | Outcome | Reference |
| Disease Activity Index (DAI) | High DAI score | Significantly relieved symptoms | Amelioration of colitis | [8] |
| IL-6, IFN-γ, IL-17A Levels | Elevated | Decreased | Reduction in pro-inflammatory cytokines | [8] |
| p-IκBα Expression | Elevated | Significantly reduced | Inhibition of NF-κB pathway | [8] |
| p-JAK2 Expression | Elevated | Significantly reduced | Inhibition of JAK2/STAT3 pathway | [8] |
| p-STAT3 Expression | Elevated | Significantly reduced | Inhibition of JAK2/STAT3 pathway | [8] |
Visualizations
Signaling Pathway Diagram
References
- 1. Frontiers | Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus [frontiersin.org]
- 2. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of baricitinib in regulating programmed death 1 and ligand programmed cell death ligand 1 through JAK/STAT pathway in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baricitinib relieves DSS-induced ulcerative colitis in mice by suppressing the NF-κB and JAK2/STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Inflammatory Bowel Disease (IBD) - Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Baricitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baricitinib is a selective and reversible inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These intracellular enzymes are crucial for the signaling of various cytokines and growth factors that regulate immune cell function and inflammation.[1][2][3] By inhibiting JAK1 and JAK2, Baricitinib effectively modulates the JAK-STAT signaling pathway, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][2][3][4] This interference with the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory cytokines and a modulation of immune cell activity, making it an effective therapeutic agent for autoimmune and inflammatory diseases such as rheumatoid arthritis.[1][2][5]
Flow cytometry is an indispensable tool for dissecting the cellular mechanisms of action of immunomodulatory drugs like Baricitinib. It allows for the precise identification, quantification, and characterization of various immune cell subsets within a heterogeneous population. This document provides detailed application notes and protocols for the flow cytometric analysis of immune cells treated with Baricitinib, offering insights into its effects on dendritic cells, B cells, T cells, and Natural Killer (NK) cells.
Mechanism of Action: The JAK-STAT Signaling Pathway
Baricitinib primarily targets JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This pathway is activated by the binding of cytokines to their receptors on the cell surface, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[2][3] Baricitinib's inhibition of JAK1 and JAK2 disrupts this cascade, leading to a downstream reduction in the inflammatory response.[2]
Effects of Baricitinib on Immune Cell Subsets
Baricitinib exerts distinct effects on various immune cell populations. The following tables summarize the key quantitative findings from studies analyzing these effects using flow cytometry.
Table 1: Effects of Baricitinib on Dendritic Cells (DCs)
| Parameter | Cell Type | Treatment Conditions | Key Findings | Reference |
| Surface Marker Expression | Human Monocyte-derived DCs (MoDCs) | Lipopolysaccharide (LPS) stimulation with Baricitinib | Concentration-dependent suppression of CD80 and CD86 expression. | [6][7] |
| Cytokine Production | Human Plasmacytoid DCs (pDCs) | Toll-like receptor (TLR) 9 agonist stimulation with Baricitinib | Suppression of type-I interferon (IFN) production. | [6] |
Table 2: Effects of Baricitinib on B Cells
| Parameter | Cell Type | Treatment Conditions | Key Findings | Reference |
| Differentiation | Human B cells | B cell receptor (BCR) and IFN-α stimulation with Baricitinib | Concentration-dependent inhibition of differentiation into plasmablasts (CD19+CD20-CD27hiCD38hi). | [6][8] |
| Cytokine Production | Human B cells | BCR and IFN-α stimulation with Baricitinib | Inhibition of Interleukin (IL)-6 production. | [6] |
| Cell Counts | Human B cells from RA patients | In vivo treatment with Baricitinib (2mg/day and 4mg/day) | Significant increase in CD19+ B cells and subpopulations (switched memory, non-switched memory, mature naive, and immature transitional) at week 4 through 24-32. | [9] |
Table 3: Effects of Baricitinib on T Cells
| Parameter | Cell Type | Treatment Conditions | Key Findings | Reference |
| Proliferation | Human CD4+ T cells | T cell receptor (TCR) stimulation (anti-CD3 and anti-CD28 antibodies) with Baricitinib | Concentration-dependent suppression of proliferation. | [6] |
| Differentiation | Human naive CD4+ T cells | IL-12 stimulation with Baricitinib | Inhibition of Th1 differentiation. | [6] |
| Differentiation | Human naive CD4+ T cells | TGF-β1, IL-6, IL-1β, and IL-23 stimulation with Baricitinib | Inhibition of Th17 differentiation. | [6] |
| Cytokine Production | Human T cells | In vitro stimulation with Baricitinib | Reduction in the percentage of IFN-γ-producing cells (Th1) and IL-17-producing cells (Th17). | [6] |
| STAT Phosphorylation | Human naive CD4+ T cells | IFN-α, IFN-γ, and IL-6 stimulation with Baricitinib | Inhibition of IFN-α and IFN-γ induced STAT1 phosphorylation, and IL-6 induced STAT1 and STAT3 phosphorylation. | [6] |
| Cell Counts | Human T cells from RA patients | In vivo treatment with Baricitinib (2mg/day and 4mg/day) | Transient increase in total lymphocyte count at week 4, returning to baseline by week 12. Significant decrease from baseline in CD3+, CD4+, and CD8+ T cells by weeks 96-104. | [9][10] |
Table 4: Effects of Baricitinib on Natural Killer (NK) Cells
| Parameter | Cell Type | Treatment Conditions | Key Findings | Reference |
| Cell Counts | Human NK cells from RA patients | In vivo treatment with Baricitinib | Significant transient increase at week 4, followed by a decrease below baseline by weeks 12 through 24-32. | [9] |
Experimental Protocols
The following protocols provide a detailed methodology for the flow cytometric analysis of immune cells treated with Baricitinib.
Protocol 1: In Vitro Treatment and Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
1. Isolation of PBMCs:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium.
2. In Vitro Baricitinib Treatment and Stimulation:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Pre-incubate the cells with the desired concentrations of Baricitinib or vehicle control for 1-2 hours.
-
Stimulate the cells with appropriate stimuli (e.g., LPS for monocytes/DCs, anti-CD3/CD28 for T cells, TLR agonists for pDCs) for the desired time period (e.g., 24-48 hours).
3. Cell Surface Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers for 30 minutes at 4°C in the dark. A typical panel might include antibodies for:
-
T cells: CD3, CD4, CD8
-
B cells: CD19, CD20, CD27, CD38
-
NK cells: CD3, CD16, CD56
-
Monocytes/DCs: CD11c, CD14, CD80, CD86, HLA-DR
-
-
Wash the cells twice with FACS buffer.
4. Intracellular Cytokine Staining (Optional):
-
For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) during the last 4-6 hours of stimulation.
-
After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Incubate the cells with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-17, TNF-α) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
5. Flow Cytometry Acquisition and Analysis:
-
Resuspend the stained cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify cell populations and marker expression levels.
Protocol 2: Analysis of STAT Phosphorylation by Flow Cytometry
1. Cell Preparation and Baricitinib Treatment:
-
Isolate PBMCs or specific immune cell subsets.
-
Pre-incubate the cells with Baricitinib or vehicle control for 1-2 hours.
2. Cytokine Stimulation:
-
Stimulate the cells with a specific cytokine (e.g., IFN-α, IFN-γ, IL-6) for a short period (e.g., 15-30 minutes) at 37°C.
3. Fixation and Permeabilization:
-
Immediately fix the cells with a commercial phosphoprotein fixation buffer to preserve the phosphorylation state.
-
Permeabilize the cells using a permeabilization buffer.
4. Intracellular Staining:
-
Incubate the cells with a fluorescently conjugated antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT1, anti-pSTAT3) for 30-60 minutes at room temperature.
-
Co-stain with antibodies against cell surface markers to identify specific cell populations.
5. Flow Cytometry Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire and analyze the samples to determine the mean fluorescence intensity (MFI) of the phospho-STAT signal within the target cell populations.
Logical Relationships of Baricitinib's Effects
The immunomodulatory effects of Baricitinib are interconnected, stemming from its primary action on the JAK-STAT pathway. The inhibition of this central signaling cascade leads to a series of downstream consequences on various immune cells, ultimately resulting in a reduction of the inflammatory response.
Conclusion
Flow cytometry is a powerful and essential technique for characterizing the immunomodulatory effects of Baricitinib. The protocols and data presented in these application notes provide a framework for researchers to investigate the impact of Baricitinib on various immune cell populations. A thorough understanding of these cellular mechanisms is critical for the continued development and clinical application of Baricitinib and other JAK inhibitors in the treatment of immune-mediated diseases.
References
- 1. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Baricitinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 6. Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System [frontiersin.org]
- 9. Characterization and Changes of Lymphocyte Subsets in Baricitinib‐Treated Patients With Rheumatoid Arthritis: An Integrated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lymphocyte highs and lows with baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of pSTAT3 Inhibition by Baricitinib via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baricitinib is a selective and reversible inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes in the JAK/STAT signaling pathway.[1][2][3] This pathway is crucial for transducing signals from various cytokines and growth factors involved in inflammation and immune responses.[3] Upon cytokine binding, JAKs phosphorylate and activate Signal Transducers and Activators of Transcription (STATs), which then modulate gene transcription.[3] Baricitinib's inhibition of JAK1 and JAK2 leads to a significant reduction in the phosphorylation of STAT proteins, particularly STAT3, which is implicated in inflammatory processes.[4][5] This document provides a detailed protocol for assessing the inhibitory effect of Baricitinib on STAT3 phosphorylation (pSTAT3) using Western blotting.
Signaling Pathway and Experimental Design
Baricitinib exerts its therapeutic effect by blocking the intracellular JAK/STAT signaling cascade. This inhibition prevents the phosphorylation of STAT3, a critical step in the activation of downstream inflammatory gene expression. The experimental workflow is designed to treat cells with Baricitinib, prepare cell lysates, and then utilize Western blotting to detect the levels of phosphorylated STAT3 (pSTAT3) relative to total STAT3.
Caption: Baricitinib inhibits JAK1/JAK2, blocking STAT3 phosphorylation.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions used in experiments investigating the effect of Baricitinib on pSTAT3.
Table 1: Baricitinib Treatment Conditions
| Parameter | Value | Reference |
| Cell Type | Human Peripheral Blood Mononuclear Cells (PBMCs) | [6] |
| Baricitinib Concentration | 100 nM, 300 nM, 1000 nM | [6] |
| Incubation Time | 15 minutes | [6] |
| Stimulant (optional) | IL-6 (100 ng/mL) or IL-15 (100 ng/mL) | [6] |
Table 2: Western Blot Antibody and Reagent Recommendations
| Reagent | Specification | Reference |
| Primary Antibody: pSTAT3 | anti-pSTAT3Y705 | [7] |
| Primary Antibody: Total STAT3 | anti-STAT3 | [7] |
| Primary Antibody: Loading Control | anti-β-actin | [7] |
| Secondary Antibody | HRP-conjugated goat anti-rabbit or anti-mouse IgG | [7] |
| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors | [7] |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBS-T | [8][9] |
| Detection Substrate | Chemiluminescent substrate (e.g., SuperSignal West Pico) | [7] |
Experimental Protocol: Western Blot for pSTAT3
This protocol outlines the steps for treating cells with Baricitinib and subsequently analyzing pSTAT3 levels by Western blot.
Caption: Workflow for Western blot analysis of pSTAT3 after Baricitinib treatment.
I. Cell Culture and Treatment
-
Seed cells at an appropriate density in culture plates and allow them to adhere or stabilize overnight.
-
Starve the cells in serum-free media for 4-6 hours, if necessary, to reduce basal levels of STAT3 phosphorylation.
-
Pre-treat the cells with desired concentrations of Baricitinib (e.g., 100-1000 nM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 15 minutes).[6]
-
If required, stimulate the cells with a cytokine such as IL-6 (100 ng/mL) for 15 minutes to induce STAT3 phosphorylation.[6]
II. Cell Lysis
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube and store it at -80°C or proceed to protein quantification.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps. A typical protein load is 20-50 µg per lane.[9]
IV. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30 µg) into the wells of a 10-12% SDS-polyacrylamide gel.[7][10]
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[7]
V. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[8][9] For phosphorylated proteins, BSA is often recommended to avoid interference from phosphoproteins present in milk.[9]
-
Incubate the membrane with the primary antibody against pSTAT3 (e.g., anti-pSTAT3 Tyr705) diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10 minutes each with TBS-T.
VI. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.[7]
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
For normalization, the membrane can be stripped and re-probed for total STAT3 and a loading control protein like β-actin.
-
Quantify the band intensities using densitometry software and express the levels of pSTAT3 relative to total STAT3 and the loading control.
Troubleshooting
-
No/Weak Signal: Ensure the use of phosphatase inhibitors during cell lysis.[8] Confirm that the cells were properly stimulated to induce phosphorylation. Increase the amount of protein loaded per lane.[11]
-
High Background: Increase the number and duration of wash steps.[10] Optimize the blocking buffer and antibody concentrations.
-
Non-specific Bands: Ensure the specificity of the primary antibody. Post-translational modifications can sometimes lead to multiple bands.[11]
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the inhibitory effects of Baricitinib on the JAK/STAT signaling pathway, providing valuable insights for drug development and scientific research.
References
- 1. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]
- 2. Baricitinib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 5. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]
- 6. Frontiers | The effect of baricitinib on pSTAT3 levels in IL-6- or IL-15-stimulated PBMCs isolated from patients with SLE [frontiersin.org]
- 7. Western Blot [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 10. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Baricitinib Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Baricitinib.
Troubleshooting Guide
This guide is designed to help you navigate common issues encountered during the solubilization of Baricitinib in aqueous solutions.
Problem 1: Low or Inconsistent Solubility in Aqueous Buffers
-
Question: I am observing very low or inconsistent solubility of Baricitinib in my aqueous buffer (e.g., PBS pH 7.4). How can I improve this?
-
Answer: Baricitinib is known to be sparingly soluble in neutral aqueous buffers.[1] Its solubility is pH-dependent, with higher solubility observed in acidic and strongly alkaline conditions.[2] Consider the following troubleshooting steps:
-
pH Adjustment: Attempt to dissolve Baricitinib in a buffer with a lower pH (acidic) or a much higher pH (alkaline) to see if solubility improves.[2]
-
Initial Dissolution in Organic Solvent: A common and effective method is to first dissolve Baricitinib in a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting it with your aqueous buffer.[1] Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Use of Co-solvents: Incorporating a co-solvent such as Polyethylene Glycol 400 (PEG-400) or Transcutol can significantly enhance the aqueous solubility of Baricitinib.[3][4]
-
Problem 2: Precipitation of Baricitinib Upon Dilution
-
Question: After dissolving Baricitinib in an organic solvent and diluting it into my aqueous medium, I am observing precipitation. What can I do to prevent this?
-
Answer: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are some strategies to mitigate this:
-
Optimize Solvent Ratio: Experiment with different ratios of the organic solvent to the aqueous buffer. A higher proportion of the organic solvent may be needed to maintain solubility, but this must be balanced with the tolerance of your experimental system. For instance, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, increasing its solubility in water. β-cyclodextrin has been shown to form a stable inclusion complex with Baricitinib in a 1:1 molar ratio.[5]
-
Addition of Surfactants: Surfactants like Tween 80 or Sodium Lauryl Sulfate (SLS) can help to form micelles that solubilize Baricitinib and prevent precipitation.[6]
-
Problem 3: Difficulty in Preparing a Concentrated Stock Solution
-
Question: I need to prepare a concentrated stock solution of Baricitinib for my experiments, but it's not dissolving well even in organic solvents. What are my options?
-
Answer: While Baricitinib has good solubility in solvents like DMSO and DMF, reaching very high concentrations can still be challenging.[1]
-
Sonication: Use of an ultrasonic bath can provide the energy needed to dissolve the compound more effectively.[2]
-
Gentle Heating: Gentle warming of the solvent can sometimes aid in dissolution. However, be cautious about potential degradation of the compound at elevated temperatures.
-
Solid Dispersion Technique: For preparing a solid form with enhanced solubility, a solid dispersion can be created by dissolving Baricitinib and a hydrophilic carrier (e.g., a polymer) in a common solvent and then removing the solvent. This results in a formulation where the drug is dispersed at a molecular level within the carrier, leading to improved dissolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Baricitinib?
A1: Baricitinib is considered poorly soluble in water, with reported values in the range of 0.357 mg/mL to 0.46 mg/mL at 25°C.[4] Its solubility is pH-dependent, being very slightly soluble in the pH range of 4-12.[2]
Q2: What are the best organic solvents for dissolving Baricitinib?
A2: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for Baricitinib, with solubilities of approximately 74-165.1 mg/mL and 50 mg/mL, respectively.[4] Polyethylene glycol 400 (PEG-400) is another good option, with a reported solubility of 72.4 mg/mL.[4]
Q3: How does pH affect the solubility of Baricitinib?
A3: Baricitinib's solubility is significantly influenced by pH. It is more soluble in acidic (low pH) and strongly alkaline (high pH) conditions due to the protonation and dissociation of the molecule, respectively.[2]
Q4: Can cyclodextrins be used to improve Baricitinib's solubility?
A4: Yes, cyclodextrins, particularly β-cyclodextrin, can form inclusion complexes with Baricitinib, which enhances its aqueous solubility.[5] The formation of a stable 1:1 complex has been reported.[5]
Q5: Are there any recommended analytical methods for quantifying Baricitinib in solubility studies?
A5: UV-Visible spectrophotometry is a straightforward and cost-effective method for quantifying Baricitinib. The maximum absorbance is typically observed around 309 nm in a mixture of DMF and water.[7] For higher sensitivity, fluorescence spectroscopy can be used.[8] High-performance liquid chromatography (HPLC) is also a robust and widely used method for accurate quantification.[3]
Data Presentation
Table 1: Solubility of Baricitinib in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Water | 0.357 - 0.46 | 25 | [4] |
| DMSO | 74 - 165.1 | Not Specified | [4] |
| DMF | 50 | Not Specified | [1] |
| Ethanol | 0.40 | Not Specified | [4] |
| PEG-400 | 72.4 | Not Specified | [4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 | Not Specified | [1] |
Table 2: Effect of pH on Baricitinib Solubility
| pH | Solubility Profile | Reference |
| Acidic (low pH) | Freely soluble | [2] |
| 4 - 12 | Very slightly soluble | [2] |
| Strongly Alkaline (high pH) | Freely soluble | [2] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Weigh the desired amount of Baricitinib powder.
-
Add a minimal volume of DMSO to completely dissolve the powder. Sonication can be applied to aid dissolution.
-
-
Preparation of Working Solution:
-
Slowly add the aqueous buffer (e.g., PBS pH 7.4) to the Baricitinib stock solution while vortexing or stirring continuously.
-
The final concentration of DMSO should be kept as low as possible and be compatible with the intended experiment.
-
-
Quantification:
-
Filter the final solution through a 0.22 µm filter to remove any undissolved particles.
-
Determine the concentration of dissolved Baricitinib using a validated analytical method such as UV-Vis spectrophotometry at ~309 nm or HPLC.[7]
-
Protocol 2: Inclusion Complexation with β-Cyclodextrin (Kneading Method)
-
Molar Ratio Calculation:
-
Determine the required amounts of Baricitinib and β-cyclodextrin for a 1:1 molar ratio.
-
-
Kneading:
-
Place the β-cyclodextrin in a mortar and add a small amount of a water-alcohol mixture to form a paste.
-
Gradually add the Baricitinib powder to the paste and knead for 30-60 minutes.
-
-
Drying and Sieving:
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder and pass it through a sieve.
-
-
Solubility Determination:
-
Disperse the prepared complex in the aqueous buffer of choice.
-
Shake the suspension at a constant temperature until equilibrium is reached.
-
Filter the sample and analyze the filtrate for Baricitinib concentration.
-
Protocol 3: Preparation of Solid Dispersion (Solvent Evaporation Method)
-
Dissolution:
-
Dissolve both Baricitinib and a hydrophilic carrier (e.g., PVP K30 or a suitable polymer) in a common volatile solvent (e.g., methanol or ethanol).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under vacuum. A thin film of the solid dispersion will form on the wall of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried film and pulverize it into a fine powder.
-
-
Dissolution Testing:
-
Perform a dissolution study on the prepared solid dispersion powder in the desired aqueous medium to evaluate the enhancement in solubility and dissolution rate.
-
Mandatory Visualizations
Caption: Baricitinib inhibits the JAK-STAT signaling pathway.
Caption: Workflow for enhancing Baricitinib solubility.
Caption: Troubleshooting decision tree for Baricitinib.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. galaxypub.co [galaxypub.co]
- 8. Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Baricitinib Concentration for In-Vitro Experiments
Welcome to the technical support center for the use of Baricitinib in in-vitro research applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Baricitinib in in-vitro experiments?
A1: The optimal concentration of Baricitinib is highly dependent on the cell type and the specific assay being performed. For initial experiments, a concentration range of 10 nM to 1 µM is a common starting point. It is recommended to perform a dose-response curve to determine the IC50 for your specific experimental setup. For example, in human periodontal ligament stem cells, Baricitinib was tested at concentrations up to 1 µM to assess its effect on cell viability and osteogenic differentiation.[1][2]
Q2: How should I dissolve and store Baricitinib?
A2: Baricitinib is soluble in DMSO up to 100 mM.[3] For in-vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and then dilute it to the final working concentration in your cell culture medium. Stock solutions should be stored at -20°C.[3] It is important to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[4]
Q3: I am not observing the expected inhibition of STAT phosphorylation. What could be the reason?
A3: Several factors could contribute to this issue:
-
Suboptimal Baricitinib Concentration: Ensure you have performed a dose-response curve to determine the optimal concentration for your cell type and stimulation conditions.
-
Cell Health and Density: Ensure your cells are healthy and plated at an appropriate density. Over-confluent or unhealthy cells may respond differently to stimuli and inhibitors.
-
Stimulation Conditions: The concentration and duration of the cytokine stimulus (e.g., IL-6, IFN-γ) are critical. Verify that your stimulation is sufficient to induce robust STAT phosphorylation in your positive control.
-
Pre-incubation Time: Pre-incubating the cells with Baricitinib for a sufficient period before cytokine stimulation is crucial. A pre-incubation time of 1 to 2 hours is commonly used.[5]
-
Reagent Quality: Confirm the activity of your Baricitinib stock and the quality of your antibodies for Western blotting or flow cytometry.
Q4: Does Baricitinib affect cell viability?
A4: At typical working concentrations used to inhibit JAK signaling, Baricitinib generally does not induce significant apoptosis or cytotoxicity.[6] However, it is always recommended to perform a cell viability assay (e.g., MTT, CellTiter-Glo) with your specific cell type and the concentration range you plan to use, especially for long-term experiments. For instance, in fibroblast-like synoviocytes, Baricitinib concentrations up to 1 μM were confirmed to be non-toxic.[2]
Q5: Can I use Baricitinib in experiments with primary cells like PBMCs?
A5: Yes, Baricitinib is effective in primary cells. For example, in peripheral blood mononuclear cells (PBMCs), Baricitinib has been shown to inhibit IL-6-stimulated STAT3 phosphorylation with an IC50 of 44 nM and subsequent MCP-1 production with an IC50 of 40 nM.[4][7][8] When working with PBMCs, it is important to consider donor variability, which may influence the cellular response.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
-
Potential Cause: Inconsistent cell numbers, uneven plating, or variability in reagent addition.
-
Troubleshooting Steps:
-
Ensure accurate cell counting and even cell distribution in multi-well plates.
-
Use calibrated pipettes and consistent techniques for adding Baricitinib, cytokines, and other reagents.
-
For primary cells, be mindful of potential donor-to-donor variability and consider using pooled donors or a larger number of individual donors for statistical power.
-
Issue 2: Unexpected or Off-Target Effects
-
Potential Cause: Baricitinib, while selective for JAK1 and JAK2, can inhibit other kinases at higher concentrations.[3][9]
-
Troubleshooting Steps:
-
Use the lowest effective concentration of Baricitinib determined from your dose-response studies to minimize off-target effects.
-
Include appropriate controls, such as other JAK inhibitors with different selectivity profiles (e.g., Tofacitinib), to confirm that the observed effect is due to JAK1/2 inhibition.[10]
-
Consult the literature for known off-target effects of Baricitinib. It has been shown to bind to AAK1, BIKE, GAK, and MPSK1 in vitro.[3]
-
Issue 3: Difficulty Reproducing Published Results
-
Potential Cause: Differences in experimental protocols, cell lines, or reagent sources.
-
Troubleshooting Steps:
-
Carefully review the detailed methodology of the published study and compare it with your protocol. Pay close attention to cell line passages, serum concentrations, stimulation times, and the specific formulation of Baricitinib used.
-
Obtain cell lines from the same source as the original study, if possible.
-
Ensure that the cytokine or stimulus used has a similar activity to that in the published work.
-
Data Presentation
Table 1: In-Vitro IC50 Values of Baricitinib
| Target | Assay Type | IC50 (nM) | Reference |
| JAK1 | Cell-free | 5.9 | [4][7][9][11] |
| JAK2 | Cell-free | 5.7 | [4][7][9][11] |
| TYK2 | Cell-free | 53 | [3][4][7][9] |
| JAK3 | Cell-free | >400 | [4][7][9] |
| IL-6 induced pSTAT3 | PBMCs | 44 | [4][7][8] |
| IL-6 induced MCP-1 | PBMCs | 40 | [4][7][8] |
| IL-23 induced pSTAT3 | Naive T-cells | 20 | [4][7][8] |
Table 2: Recommended Baricitinib Concentration Ranges for Common In-Vitro Assays
| Cell Type | Assay | Recommended Concentration Range | Reference |
| PBMCs | Cytokine Inhibition (MCP-1) | 1 nM - 10 µM | [8] |
| Fibroblast-like Synoviocytes (FLS) | Cytokine Inhibition (IL-6) | 0.01 µM - 1 µM | [5] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | Cell Viability, Osteogenic Differentiation | 0.1 µM - 1 µM | [1] |
| Monocyte-Derived Macrophages (MDM) | Cytokine Release | 1 µM | [12] |
| Naive CD4+ T-cells | Proliferation, Differentiation | Concentration-dependent inhibition observed | [6][10] |
Experimental Protocols
Protocol 1: Determination of IC50 for Inhibition of IL-6-induced STAT3 Phosphorylation in PBMCs
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.
-
Cell Plating: Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Baricitinib Treatment: Prepare serial dilutions of Baricitinib in complete medium. Add the diluted Baricitinib to the cells and pre-incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add recombinant human IL-6 to a final concentration of 10-20 ng/mL.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phospho-STAT3 to total STAT3. Plot the percentage of inhibition against the Baricitinib concentration and determine the IC50 value using non-linear regression.
Protocol 2: Cytokine Production Assay (e.g., MCP-1 ELISA)
-
Cell Plating: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Baricitinib Treatment: Pre-treat cells with a range of Baricitinib concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL IL-6) for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Measure the concentration of the cytokine of interest (e.g., MCP-1) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each Baricitinib concentration compared to the stimulated control and determine the IC50.
Mandatory Visualizations
Caption: Baricitinib inhibits the JAK-STAT signaling pathway.
Caption: A typical workflow for optimizing Baricitinib concentration.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The Janus kinase inhibitor (baricitinib) suppresses the rheumatoid arthritis active marker gliostatin/thymidine phosphorylase in human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baricitinib | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Baricitinib - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Baricitinib's Off-Target Effects in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the off-target effects of Baricitinib in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of Baricitinib?
Baricitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2][3] Its primary mechanism of action involves blocking the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[4][5][6] By inhibiting JAK1 and JAK2, Baricitinib effectively reduces the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating gene expression and suppressing inflammatory responses.[7][8]
Q2: What are the known or predicted off-target effects of Baricitinib?
While Baricitinib is selective for JAK1 and JAK2, it can interact with other kinases and proteins, especially at higher concentrations. These off-target interactions can lead to unexpected cellular effects. Known and predicted off-targets include:
-
Other JAK family kinases: Baricitinib has lower potency against Tyrosine Kinase 2 (TYK2) and significantly less activity against JAK3.[1][2]
-
Numb-associated kinases (NAKs): Baricitinib has been shown to inhibit AAK1 and GAK, which are involved in viral entry and propagation.[9]
-
Other kinases: Studies have identified inhibitory activity against PDE10A, PKN2, Casein Kinase 2 (CK2-α2), and MAP3K12.[10][11][12][13][14][15]
-
Signaling Pathways: Off-target effects may also manifest through the modulation of pathways like MAPK and PI3K/Akt/mTOR.[16]
Q3: We are observing unexpected changes in cell proliferation/viability in a cell line that does not primarily signal through JAK1/2. Could this be an off-target effect?
Yes, this is a possibility. While Baricitinib's primary targets are JAK1 and JAK2, its off-target activities against other kinases could influence pathways controlling cell proliferation and survival. For instance, inhibition of kinases like PKN2 or modulation of the PI3K/Akt/mTOR pathway could lead to such effects.[16] It is crucial to include appropriate controls to dissect on-target versus off-target effects.
Q4: Our cytokine assay results are inconsistent when using Baricitinib. What could be the cause?
Inconsistencies in cytokine assays can arise from the broad-spectrum inhibitory effects of Baricitinib on various cytokine signaling pathways. Baricitinib can inhibit the signaling of a wide range of cytokines, including various interleukins (IL-2, IL-6, IL-10, IL-12) and interferons (IFN-γ).[8][9] The observed effect can be highly dependent on the specific cell type, the cytokine milieu in your culture, and the concentration of Baricitinib used.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes in Non-Immune Cells
Symptoms:
-
Altered cell morphology.
-
Unexpected changes in proliferation or apoptosis rates in cells not traditionally dependent on JAK1/2 signaling.
-
Changes in metabolic activity.
Possible Cause: Off-target inhibition of kinases involved in fundamental cellular processes.
Troubleshooting Steps:
-
Confirm On-Target Engagement: In parallel with your experimental cells, use a cell line known to be responsive to JAK1/2 inhibition (e.g., certain hematopoietic cell lines) and perform a pSTAT assay to confirm that Baricitinib is active at the concentrations used.
-
Use a Structurally Different JAK1/2 Inhibitor: Compare the effects of Baricitinib with another JAK1/2 inhibitor that has a different chemical scaffold and potentially a different off-target profile. If the unexpected phenotype persists with both inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiment: If the off-target is known or hypothesized, attempt a rescue experiment by activating a downstream component of the affected pathway.
-
Kinome Profiling: For in-depth investigation, consider performing a kinome-wide profiling assay to identify the specific off-target kinases affected by Baricitinib in your cellular model.
Issue 2: Ambiguous Results in Cytokine Signaling Assays
Symptoms:
-
Broad suppression of multiple cytokine-induced signaling pathways.
-
Difficulty in attributing the observed effect to the inhibition of a specific cytokine pathway.
Possible Cause: Baricitinib's potent inhibition of JAK1 and JAK2, which are central to the signaling of a wide array of cytokines.
Troubleshooting Steps:
-
Use More Selective Inhibitors: As a control, use inhibitors with greater selectivity for other JAK family members (e.g., a JAK3-selective inhibitor) to delineate the specific pathways being affected.
-
Titrate Baricitinib Concentration: Perform a dose-response curve to determine the IC50 for the inhibition of different cytokine signaling pathways. This can help in identifying a concentration window where the on-target effect is maximized and off-target effects are minimized.
-
Single Cytokine Stimulation: If possible, stimulate your cells with individual cytokines rather than a cocktail to isolate the effect of Baricitinib on specific signaling axes.
-
Alternative Readouts: In addition to pSTAT assays, measure the downstream consequences of cytokine signaling, such as the expression of specific target genes or the secretion of other factors.
Data Presentation
Table 1: In Vitro Inhibitory Potency of Baricitinib against JAK Family Kinases
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 5.9 | 1x |
| JAK2 | 5.7 | ~1x |
| TYK2 | 53 | ~9x |
| JAK3 | >400 | >68x |
Data compiled from multiple sources.[1][2][3]
Table 2: Known and Predicted Off-Target Interactions of Baricitinib
| Off-Target Kinase | Interaction Type | Reported Effect/Association |
| AAK1, GAK (NAKs) | Inhibition | Potential antiviral activity |
| PDE10A | Inhibition | Attenuation of pulmonary vascular remodeling |
| PKN2 | Inhibition | Modulation of HCV response |
| CK2-α2 | Inhibition (Kd = 5.8 µM) | Potential relevance in Alzheimer's disease |
| MAP3K12 | Inhibition (Kd = 5.8 µM) | Potential relevance in Alzheimer's disease |
Data compiled from multiple sources.[9][10][11][12][13][14][15]
Experimental Protocols
Phospho-STAT (pSTAT) Flow Cytometry Assay
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by Baricitinib.
Methodology:
-
Cell Preparation: Culture cells of interest (e.g., PBMCs, specific cell lines) to the desired density.
-
Baricitinib Treatment: Pre-incubate cells with a range of Baricitinib concentrations (or vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6, IFN-γ) for a short period (typically 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a suitable fixation buffer (e.g., 4% paraformaldehyde) followed by permeabilization with a permeabilization buffer (e.g., ice-cold methanol).
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3).
-
Data Acquisition: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the pSTAT signal.
-
Data Analysis: Plot the MFI against the Baricitinib concentration to determine the IC50 value.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of Baricitinib against a specific kinase.
Methodology:
-
Reagents: Obtain the purified recombinant kinase, a suitable substrate peptide, and ATP.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and a range of Baricitinib concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each Baricitinib concentration and plot the data to determine the IC50 value.
Visualizations
Caption: Baricitinib's on-target mechanism of action via JAK1/2 inhibition.
Caption: A logical workflow for troubleshooting unexpected effects of Baricitinib.
References
- 1. Baricitinib - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. mdpi.com [mdpi.com]
- 6. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]
- 7. Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of baricitinib and identification of biomarkers and key immune pathways in patients with active systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of baricitinib supports artificial intelligence‐predicted testing in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. research.tue.nl [research.tue.nl]
- 15. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Off-label use of Baricitinib improves moderate and severe atopic dermatitis in China through inhibiting MAPK and PI3K/Akt/mTOR pathway via targeting JAK-STAT signaling of CD4+ cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Baricitinib Experimental Results
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and standardized protocols for experiments involving the Janus kinase (JAK) inhibitor, Baricitinib.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Baricitinib powder is not dissolving well in aqueous buffers. How can I improve its solubility?
A1: Baricitinib has low water solubility.[1][2] For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The solubility in DMSO is approximately 30 mg/mL and in DMF is about 50 mg/mL. For aqueous buffers, first dissolve Baricitinib in DMF and then dilute it with the aqueous buffer of your choice. Using this method, a solubility of about 0.5 mg/ml can be achieved in a 1:1 solution of DMF:PBS (pH 7.2). It is not recommended to store the aqueous solution for more than one day.
Q2: I am not observing the expected inhibition of JAK-STAT signaling in my cell-based assay. What are the possible reasons?
A2: Several factors could contribute to a lack of inhibitory effect:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration of Baricitinib. The IC50 values for JAK1 and JAK2 are in the low nanomolar range (5.9 nM and 5.7 nM, respectively) in cell-free assays.[3] However, in cell-based assays, higher concentrations may be needed to account for cell permeability and other factors. For example, Baricitinib inhibits IL-6-stimulated STAT3 phosphorylation in PBMCs with an IC50 of 44 nM.[3]
-
Cell Line Variability: Different cell lines may have varying sensitivities to Baricitinib depending on their expression levels of JAKs and cytokine receptors. It's crucial to use a cell line known to have an active JAK-STAT pathway for your cytokine of interest.
-
Cytokine Stimulation: Ensure that the cytokine used to stimulate the JAK-STAT pathway is potent and used at an optimal concentration. The timing of Baricitinib pre-incubation before cytokine stimulation is also critical. A pre-incubation time of 2 hours is often used.[4]
-
Compound Stability: Ensure the Baricitinib stock solution has been stored correctly (-20°C) and has not undergone multiple freeze-thaw cycles. While solutions in Transcutol are stable for at least a week, aqueous solutions should be freshly prepared.[1]
Q3: I am seeing significant cell toxicity or off-target effects in my experiments. How can I mitigate this?
A3: While Baricitinib is selective for JAK1 and JAK2, high concentrations can lead to off-target effects or cellular toxicity.[5]
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that inhibits the target pathway without causing significant cell death.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) at the same concentration as in the Baricitinib-treated samples.
-
Alternative Inhibitors: If off-target effects are a concern, consider comparing the results with other JAK inhibitors that have different selectivity profiles.
Q4: My in vivo experimental results with Baricitinib are inconsistent. What should I check?
A4: In vivo experiments introduce more variables. Here are some key points to consider for consistency:
-
Vehicle Selection: A common vehicle for oral administration of Baricitinib in animal models is 0.5% methylcellulose.[6][7]
-
Dosing and Administration: Ensure accurate and consistent dosing. Oral gavage is a common administration route.[7] Doses in mouse models of autoimmune disease have ranged from 3 mg/kg to 10 mg/kg.[6]
-
Pharmacokinetics: Baricitinib has a relatively short half-life, and about 90% is eliminated within 24 hours.[5] Consider the timing of your sample collection relative to the last dose to ensure you are observing the effects at the expected therapeutic window.
-
Animal Model: The choice of animal model and the disease induction protocol can significantly impact the results. Ensure the model is appropriate for studying the effects of JAK inhibition.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Baricitinib
| Target | IC50 (nM) | Assay Type | Reference |
| JAK1 | 5.9 | Cell-free | [3][5][8] |
| JAK2 | 5.7 | Cell-free | [3][5][8] |
| TYK2 | 53 | Cell-free | [3][5] |
| JAK3 | >400 | Cell-free | [3][9] |
| IL-6 induced pSTAT3 (PBMCs) | 44 | Cell-based | [3] |
| IL-23 induced pSTAT3 (T-cells) | 20 | Cell-based | [3] |
Table 2: Solubility of Baricitinib
| Solvent | Solubility | Reference |
| Water (25°C) | 0.357 - 0.46 mg/mL | [2] |
| Ethanol | 0.40 mg/mL | [10][2] |
| DMSO | ~30 mg/mL | |
| DMF | ~50 mg/mL | |
| PEG-400 | 72.4 mg/mL | [10][2] |
Detailed Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3) in Cell Culture
This protocol is for assessing the inhibitory effect of Baricitinib on cytokine-induced STAT3 phosphorylation in a human cell line like HaCaT or peripheral blood mononuclear cells (PBMCs).[3][11]
Materials:
-
Cell line of interest (e.g., HaCaT, PBMCs)
-
Baricitinib (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 2% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-housekeeping protein (e.g., Vinculin, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Baricitinib Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of Baricitinib or vehicle (DMSO). A typical pre-incubation time is 2 hours.[4]
-
Cytokine Stimulation: Add the stimulating cytokine (e.g., IL-6 at 100 ng/mL) to the wells and incubate for the recommended time to induce STAT3 phosphorylation (typically 15-30 minutes).[14]
-
Cell Lysis: Wash the cells once with ice-cold PBS. Add RIPA buffer to each well, incubate on ice for 10 minutes, and then scrape the cells.[11]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Separate 20 µg of protein from each sample on an SDS-PAGE gel.[11]
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with 2% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and a housekeeping protein overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal and the housekeeping protein.
Protocol 2: T-Cell Proliferation Assay
This protocol measures the effect of Baricitinib on T-cell proliferation.[15]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or purified CD4+ T-cells
-
Baricitinib (stock solution in DMSO)
-
Anti-CD3 and anti-CD28 antibodies
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
96-well round-bottom plates
Methodology:
-
Cell Preparation: Isolate PBMCs or purify CD4+ T-cells from healthy donor blood.
-
Assay Setup:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Add the cells to the wells along with soluble anti-CD28 antibody.
-
Add various concentrations of Baricitinib or vehicle control to the wells.
-
-
Incubation: Culture the cells for 72 hours at 37°C in a CO2 incubator.
-
Proliferation Measurement ([³H]-thymidine incorporation):
-
Add [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the proliferation (counts per minute) against the Baricitinib concentration to determine the inhibitory effect.
Visualizations
Caption: Baricitinib inhibits the JAK-STAT signaling pathway.
Caption: A troubleshooting workflow for Baricitinib experiments.
References
- 1. Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. selleckchem.com [selleckchem.com]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience [mdpi.com]
- 6. Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of baricitinib in regulating programmed death 1 and ligand programmed cell death ligand 1 through JAK/STAT pathway in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. THU0203 Baricitinib Targets The Type I IFN/STAT-Medicated Activities of Human T Cells and Dendritic Cells | Annals of the Rheumatic Diseases [ard.bmj.com]
- 13. Mechanism of baricitinib supports artificial intelligence‐predicted testing in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Baricitinib therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Addressing variability in animal model responses to Baricitinib
Welcome to the technical support resource for researchers utilizing Baricitinib in preclinical animal models. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental challenges, detailed experimental protocols, and key data to address the inherent variability in animal model responses to Baricitinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Baricitinib?
A1: Baricitinib is a selective and reversible inhibitor of Janus kinase (JAK) 1 and JAK2.[1][2] JAKs are intracellular enzymes that transmit signals from cytokine and growth factor receptors on the cell surface to the nucleus.[3][4] By blocking JAK1 and JAK2, Baricitinib disrupts the signaling cascade of numerous pro-inflammatory cytokines, including Interleukin-6 (IL-6), IL-12, IL-23, and Interferon-gamma (IFN-γ), which are crucial in the pathogenesis of various autoimmune and inflammatory diseases.[5] This interruption prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), ultimately modulating gene expression and reducing the inflammatory response.[1][5]
Q2: Why are my experimental results with Baricitinib inconsistent across different animal models?
A2: Variability in response to Baricitinib is a known challenge and can be attributed to several factors:
-
Animal Species: Pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and JAK selectivity can differ between species.[6][7] For example, the half-life and clearance rates observed in rats may not directly translate to mice or non-human primates.
-
Disease Model: The specific autoimmune or inflammatory model used is critical. The underlying pathophysiology and the dominant cytokine pathways driving the disease will dictate the therapeutic efficacy of a JAK1/2 inhibitor.
-
Genetic Background: The genetic strain of the animal (e.g., C57BL/6J vs. MRL/lpr mice) can significantly influence immune responses and drug metabolism, leading to varied outcomes.
-
Dosing Regimen: Baricitinib's efficacy is dose-dependent.[8][9] The dose, frequency, and route of administration must be optimized for each specific model and species to achieve therapeutic exposure.
Q3: What is a recommended starting dose for Baricitinib in a mouse model of autoimmune disease?
A3: Based on published studies, a common oral dose for mouse models of autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and diet-induced obesity is 10 mg/kg, administered once or twice daily.[10][11] However, this should be considered a starting point. It is crucial to perform pilot studies to determine the optimal dose for your specific model, assessing both efficacy and potential toxicity.
Q4: How does Baricitinib impact different immune cell populations in vivo?
A4: Baricitinib modulates various immune cell subsets. In a mouse model of multiple sclerosis (EAE), treatment significantly reduced the differentiation and proportion of pathogenic T helper 1 (Th1) and Th17 cells in the central nervous system and spleen.[5][12] In a lupus mouse model, Baricitinib decreased total T cells and CD8+ T cells and suppressed B cell differentiation and subsequent autoantibody production.[10][13] In a non-human primate model of COVID-19, it was shown to reduce the infiltration of neutrophils into the lungs.[14]
Troubleshooting Guide
Issue 1: Suboptimal or Lack of Efficacy
| Possible Cause | Recommended Solution |
| Inadequate Dosing | The administered dose may be too low to achieve therapeutic plasma concentrations. Conduct a dose-response study to identify the optimal dose. In a phase IIb study in humans with RA, a 4 mg dose showed significantly greater efficacy than a 2 mg dose.[8] |
| Poor Bioavailability | Baricitinib is typically administered orally. Ensure the vehicle used (e.g., 0.5% methyl cellulose) is appropriate and that the drug is properly solubilized or suspended.[10] Verify the route of administration is suitable for the species. |
| Timing of Administration | The timing of drug administration relative to disease induction and progression is critical. For prophylactic studies, treatment should begin before or at the time of disease induction. For therapeutic studies, treatment should start after disease onset. Some studies suggest nocturnal administration may lead to more rapid responses in arthritis models.[15][16] |
| Model-Specific Cytokine Profile | The disease model may be driven by pathways less dependent on JAK1/2 signaling. Characterize the key cytokines involved in your specific model to ensure Baricitinib is an appropriate inhibitor. |
| Species-Specific Metabolism | Drug metabolism can vary significantly between species.[6] If possible, perform pharmacokinetic analysis to confirm that therapeutic drug levels are being achieved and maintained in the plasma of your animal model. |
Issue 2: High Inter-Animal Variability
| Possible Cause | Recommended Solution |
| Inconsistent Drug Administration | Ensure precise and consistent administration techniques, especially for oral gavage, to minimize variability in dosing between animals. |
| Lack of Animal Standardization | Use animals of the same age, sex, and genetic background. House animals in a controlled environment (light/dark cycle, temperature, diet) to minimize external variables. |
| Underlying Health Status | Screen animals for any underlying health issues that could impact their immune response or drug metabolism. |
| Insufficient Sample Size | A small sample size can amplify the effect of individual outliers. Use a power analysis to determine an appropriate number of animals per group to achieve statistically significant results. |
Quantitative Data Summary
Table 1: Baricitinib Inhibitory Concentration (IC₅₀) for JAK Isoforms
| Janus Kinase (JAK) Isoform | IC₅₀ (nM) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| TYK2 | 53 |
| JAK3 | >400 |
| (Source: Wikipedia, 2025)[1] |
Table 2: Summary of Baricitinib Efficacy in Preclinical Animal Models
| Disease Model | Animal Species | Dosing Regimen | Key Outcomes | Citation(s) |
| Systemic Lupus Erythematosus (SLE) | MRL/lpr Mouse | 10 mg/kg, twice daily (oral) | Reduced splenomegaly, proteinuria, autoantibodies, and pro-inflammatory cytokines (IL-6, BAFF, IL-17).[10][13] | [10][13] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 1 mg/kg or 5 mg/kg, daily | Delayed disease onset, reduced clinical severity, decreased Th1/Th17 cell differentiation, and suppressed pro-inflammatory cytokines (IFN-γ, IL-17).[5][12] | [5][12] |
| Rheumatoid Arthritis (RA) | Collagen Antibody-Induced Arthritis (CAIA) Mouse | Not specified | Reduced joint inflammation, bone loss, and pain-like behavior.[17] | [17] |
| Scleroderma-Associated Interstitial Lung Disease | Bleomycin-Induced Mouse | Not specified (gastric administration every two days) | Reduced lung and skin fibrosis, improved body weight, and decreased JAK2 and TGF-β1 signaling.[18] | [18] |
| Diet-Induced Obesity | C57BL/6J Mouse | 10 mg/kg, daily (oral gavage) | Improved insulin sensitivity and altered adipose tissue immune cell composition, notably reducing T cell populations.[11] | [11] |
Experimental Protocols
Protocol 1: Baricitinib Treatment in MRL/lpr Mouse Model of SLE This protocol is adapted from Jang et al., Frontiers in Immunology, 2021.[10]
-
Animal Model: Use 8-week-old female MRL/Mp-Faslpr (MRL/lpr) mice.
-
Group Allocation: Randomly assign mice to a vehicle control group and a Baricitinib treatment group.
-
Drug Preparation: Prepare Baricitinib (MyBioSource) in a vehicle of 0.5% methyl cellulose.
-
Administration: Administer Baricitinib at a dose of 10 mg/kg via oral gavage twice daily for 8 consecutive weeks. The control group receives an equivalent volume of the vehicle.
-
Monitoring: Monitor body weight and proteinuria weekly.
-
Endpoint Analysis (at 16 weeks of age):
-
Collect serum to measure levels of autoantibodies (e.g., anti-dsDNA IgG) and pro-inflammatory cytokines (e.g., IL-6, BAFF, IL-17) via ELISA.
-
Harvest spleens and lymph nodes, measure their weights, and prepare single-cell suspensions.
-
Perform flow cytometry on splenocytes to analyze T and B cell subsets.
-
Collect kidneys for histological analysis (e.g., H&E staining) to assess renal inflammation.
-
Protocol 2: Baricitinib Treatment in EAE Mouse Model of Multiple Sclerosis This protocol is adapted from Pu et al., Frontiers in Immunology, 2020.[5]
-
Animal Model: Use 8-10 week old female C57BL/6 mice.
-
EAE Induction: Immunize mice subcutaneously with MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA). Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
Group Allocation: Randomly divide mice into a vehicle control group and Baricitinib treatment groups (e.g., 1 mg/kg and 5 mg/kg).
-
Administration: Begin daily oral administration of Baricitinib or vehicle when mice first show clinical signs of EAE (e.g., tail limpness).
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).
-
Endpoint Analysis (at peak of disease):
-
Harvest spleens and central nervous system (CNS) tissue.
-
Isolate mononuclear cells from tissues.
-
Perform flow cytometry to quantify Th1 (CD4+IFN-γ+) and Th17 (CD4+IL-17+) cell populations.
-
Use ELISA to measure cytokine levels (e.g., IL-2, IL-12, IL-6, IL-17) in the supernatant of cultured splenocytes restimulated with MOG₃₅₋₅₅.
-
Perform histological analysis on spinal cord sections to assess immune cell infiltration and demyelination.
-
Mandatory Visualizations
Caption: Baricitinib inhibits the JAK-STAT signaling pathway.
Caption: Experimental workflow for a therapeutic EAE mouse model.
Caption: Troubleshooting logic for Baricitinib efficacy issues.
References
- 1. Baricitinib - Wikipedia [en.wikipedia.org]
- 2. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]
- 6. Analysis Of The JAK1 Selectivity Of GLPG0634 and Its Main Metabolite In Different Species, Healthy Volunteers and Rheumatoid Arthritis Patients - ACR Meeting Abstracts [acrabstracts.org]
- 7. Baricitinib: A Review of Pharmacology, Safety, and Emerging Clinical Experience in COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose/Exposure‐Response Modeling to Support Dosing Recommendation for Phase III Development of Baricitinib in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluate the Dose Efficacy Response Relationship of Baricitinib in Patients with Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 10. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. doaj.org [doaj.org]
- 17. Characterisation of the antinociceptive effect of baricitinib in the collagen antibody-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sclerodermanews.com [sclerodermanews.com]
Technical Support Center: Overcoming Resistance to Baricitinib in Research Models
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering resistance to the JAK1/JAK2 inhibitor Baricitinib in their experimental models.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My cells have become resistant to Baricitinib. How can I confirm this and what are the likely mechanisms?
Q1: My cells require increasingly higher concentrations of Baricitinib to achieve the same level of inhibition. How do I quantify this resistance?
A: The most common method to quantify resistance is to determine the half-maximal inhibitory concentration (IC50) and compare the value in your resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the acquisition of resistance.
Experimental Protocol: Determining IC50 using an MTT Assay
This protocol is a standard method for assessing cell viability and can be adapted for various adherent cell lines.
Materials:
-
Parental (sensitive) and suspected resistant cells
-
Complete cell culture medium
-
Baricitinib stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only as a blank control. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Baricitinib in complete medium. A common range to test is from 0.01 nM to 10 µM. Remove the medium from the cells and add 100 µL of the various Baricitinib concentrations. Include a vehicle control (DMSO) at the same concentration as in the highest Baricitinib dose.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well and place the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of viability for each concentration relative to the vehicle control wells (100% viability).
-
Plot the percentage of viability against the log of the Baricitinib concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Q2: What is the most common mechanism of acquired resistance to Baricitinib and other Type I JAK inhibitors?
A: The most frequently observed mechanism of acquired resistance to Type I JAK inhibitors like Baricitinib and Ruxolitinib is the emergence of secondary mutations within the kinase domain of JAK2. These mutations can interfere with the binding of the inhibitor to the ATP-binding site.[1][2]
Q3: How can I generate a Baricitinib-resistant cell line for my studies?
A: A standard method for generating a resistant cell line in vitro is through continuous exposure to the drug with a dose-escalation protocol. This process mimics the selective pressure that can lead to resistance in a clinical setting.
Experimental Protocol: Generating a Baricitinib-Resistant Cell Line
This protocol describes a general framework for inducing resistance. The specific concentrations and duration will need to be optimized for your cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Baricitinib stock solution (in DMSO)
-
Cell culture flasks and plates
Procedure:
-
Initial IC50 Determination: Determine the initial IC50 of Baricitinib for your parental cell line using the MTT assay described above.
-
Initial Culture: Start by culturing the parental cells in the presence of Baricitinib at a concentration equal to or slightly below the IC50.
-
Monitoring and Dose Escalation:
-
Monitor the cells for growth. Initially, a significant portion of the cells may die.
-
Once the cells resume proliferation and reach approximately 80% confluency, passage them and increase the concentration of Baricitinib by 1.5 to 2-fold.
-
Repeat this process of monitoring, passaging, and dose escalation. If widespread cell death occurs after a dose increase, reduce the concentration to the previous level and allow the culture to stabilize before attempting a smaller incremental increase.
-
-
Establishing the Resistant Line: Continue this process over several weeks to months. A resistant cell line is typically considered established when it can proliferate steadily at a Baricitinib concentration that is at least 5-10 times the initial IC50 of the parental line.
-
Characterization: Periodically freeze down vials of cells at different stages of resistance. Once a resistant line is established, confirm the new, higher IC50 and perform further molecular analysis (e.g., sequencing of the JAK2 kinase domain) to characterize the resistance mechanism.
Q4: My Baricitinib-resistant cells do not have any mutations in the JAK2 kinase domain. What are other possible resistance mechanisms?
A: Resistance can also occur through "bypass signaling" mechanisms. In this scenario, cancer cells activate alternative signaling pathways to circumvent the inhibition of the JAK/STAT pathway. This maintains downstream signals required for proliferation and survival. One such identified bypass mechanism involves the upregulation of the AXL receptor tyrosine kinase, which in turn activates the MAPK/ERK pathway.
Signaling Pathway: Bypass of JAK2 Inhibition by AXL/MAPK Activation
Caption: Bypass of Baricitinib-mediated JAK2 inhibition via AXL-RAS-MAPK signaling.
Issue 2: Overcoming Baricitinib Resistance in Experimental Models
Q5: How can I overcome resistance mediated by JAK2 kinase domain mutations?
A: One strategy is to use a Type II JAK2 inhibitor. Unlike Type I inhibitors (e.g., Baricitinib, Ruxolitinib) that bind to the active conformation of the JAK2 kinase, Type II inhibitors bind to and stabilize the inactive conformation. This different binding mode can overcome resistance caused by certain mutations in the ATP-binding pocket. CHZ868 is an example of a Type II JAK2 inhibitor that has shown efficacy in reversing resistance to Type I inhibitors.[3][4]
Table 1: IC50 Values of JAK Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line Model | JAK2 Status | Inhibitor | IC50 (nM) | Fold Change in Resistance |
| Parental Ba/F3-ATF7IP-JAK2 | Wild-Type | Ruxolitinib | ~50 | - |
| Resistant Ba/F3-ATF7IP-JAK2 | Y931C Mutant | Ruxolitinib | >1000 | >20x |
| Resistant Ba/F3-ATF7IP-JAK2 | L983F Mutant | Ruxolitinib | >1000 | >20x |
| Resistant Ba/F3-ATF7IP-JAK2 | G993A Mutant | Ruxolitinib | >1000 | >20x |
| Resistant Ba/F3-ATF7IP-JAK2 | G993A Mutant | CHZ868 | >1000 | Resistant |
Note: Data is extrapolated from studies on Ruxolitinib, a Type I JAK inhibitor with a similar mechanism to Baricitinib. Specific IC50 shifts for Baricitinib may vary.
Q6: How can I overcome resistance mediated by bypass signaling pathways?
A: The most effective strategy against bypass signaling is combination therapy. By simultaneously inhibiting both the primary target (JAK2) and the activated bypass pathway (e.g., MAPK or PI3K/mTOR), you can often restore sensitivity and induce cell death.
Potential Combination Strategies:
-
Baricitinib + MEK Inhibitor (e.g., Trametinib): To counteract resistance mediated by the MAPK/ERK pathway.
-
Baricitinib + PI3K/mTOR Inhibitor (e.g., Sirolimus): To block parallel survival signals from the PI3K/AKT/mTOR pathway.[5][6]
Experimental Workflow: Testing Combination Therapies
Caption: Workflow for identifying and validating synergistic drug combinations.
Q7: How do I perform a synergy analysis and calculate the Combination Index (CI)?
A: Synergy is determined by assessing whether the combined effect of two drugs is greater than the sum of their individual effects. The Combination Index (CI) method, based on the Chou-Talalay method, is a widely used quantitative measure.
Experimental Protocol: Synergy Analysis using the Combination Index Method
Procedure:
-
Single Agent Titrations: First, determine the IC50 values for Baricitinib and the combination drug individually in the resistant cell line.
-
Combination Assay (Checkerboard):
-
Prepare a 96-well plate. Along the x-axis, create serial dilutions of Baricitinib. Along the y-axis, create serial dilutions of the second drug.
-
The plate will contain cells treated with each drug alone, as well as various combinations of both drugs.
-
Seed cells and treat them as you would for a standard IC50 assay.
-
After 48-72 hours, measure cell viability using an MTT or similar assay.
-
-
Data Analysis and CI Calculation:
-
The data can be analyzed using software like CompuSyn or through manual calculation. The core principle is the Chou-Talalay equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone required to produce a certain effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
-
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Issue 3: Experimental Best Practices
Q8: I am trying to detect changes in STAT phosphorylation by Western Blot, but my signal is weak or inconsistent. What can I do?
A: Detecting phosphoproteins requires specific precautions to prevent their dephosphorylation during sample preparation and to ensure specific antibody binding.
Experimental Protocol: Western Blot for Phospho-STAT3 (pSTAT3)
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Primary antibodies: Rabbit anti-pSTAT3 (Tyr705) and Rabbit anti-total STAT3
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
ECL chemiluminescence detection kit
Procedure:
-
Sample Preparation: Lyse cells on ice in lysis buffer containing phosphatase and protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with the anti-pSTAT3 antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane again as in step 6.
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total STAT3.
Troubleshooting Tips:
-
Always use phosphatase inhibitors: This is critical to preserve the phosphorylation state of your proteins.
-
Use BSA for blocking: BSA is preferred over milk to reduce non-specific background.
-
Keep samples on ice: Perform all lysis and sample handling steps on ice to minimize enzyme activity.
-
Optimize antibody concentrations: Titrate your primary antibody to find the optimal concentration that gives a strong signal with low background.
References
- 1. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. selleckchem.com [selleckchem.com]
- 4. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic interactions with PI3K inhibition that induce apoptosis | eLife [elifesciences.org]
- 6. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Baricitinib Treatment Protocols
Welcome to the technical support center for Baricitinib, a selective inhibitor of Janus kinase (JAK) 1 and JAK2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment protocols for specific cell lines and to troubleshoot common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Baricitinib?
Baricitinib is a potent and selective inhibitor of JAK1 and JAK2, which are intracellular tyrosine kinases.[1][2][3] These kinases are crucial components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation, immunity, and hematopoiesis.[4] By binding to the ATP-binding site of JAK1 and JAK2, Baricitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[5] This blockade of STAT phosphorylation ultimately leads to the downregulation of gene expression of pro-inflammatory mediators.[4]
Q2: How should I prepare and store Baricitinib for in vitro experiments?
Baricitinib is sparingly soluble in aqueous buffers but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). For cell culture experiments, the DMSO stock solution should be serially diluted in your cell culture medium to the desired final concentration. To avoid precipitation, it is advisable to first dilute the stock solution in a small volume of medium before adding it to the final culture volume.[2] Aqueous solutions of Baricitinib are not recommended for storage for more than one day.[6] DMSO stock solutions can be stored at -20°C for up to 3 months.[7]
Q3: What are the typical IC50 values for Baricitinib?
The half-maximal inhibitory concentration (IC50) of Baricitinib can vary depending on the assay system and cell type. The following table summarizes some reported IC50 values.
| Target/Assay | Cell Line/System | IC50 Value |
| JAK1 (cell-free assay) | N/A | 5.9 nM |
| JAK2 (cell-free assay) | N/A | 5.7 nM |
| TYK2 (cell-free assay) | N/A | 53 nM |
| JAK3 (cell-free assay) | N/A | >400 nM |
| IL-6-stimulated pSTAT3 | Human PBMCs | 44 nM |
| IL-6-stimulated MCP-1 production | Human PBMCs | 40 nM |
| IL-23-stimulated pSTAT3 | Isolated naive T-cells | 20 nM |
| EPO-induced STAT5 phosphorylation | Human CD34+ cells in whole blood | 87.8 nM |
| IL-6-stimulated STAT3 phosphorylation | Human whole blood | 128 nM |
Note: IC50 values can be cell-line specific and influenced by experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Signaling Pathway Diagram
The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by Baricitinib.
Caption: Baricitinib inhibits the phosphorylation of JAKs, blocking downstream STAT signaling.
Troubleshooting Guides
Issue 1: Drug Solubility and Precipitation in Culture
Question: I've observed precipitation after adding Baricitinib to my cell culture medium. What should I do?
Answer:
-
Problem: Baricitinib has low aqueous solubility and can precipitate when directly diluted from a high-concentration DMSO stock into aqueous culture medium.[6]
-
Solution:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in your complete culture medium. For example, make an intermediate dilution of 1:10 or 1:100 in media before preparing your final concentrations.[2]
-
Pre-warming: Ensure your culture medium is at 37°C before adding the drug.
-
Mixing: Gently vortex or pipette to mix the solution thoroughly after each dilution step.
-
Solvent Concentration: Keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Issue 2: Inconsistent or Weak Inhibition of STAT Phosphorylation
Question: My Western blot results show inconsistent or weak inhibition of p-STAT3 even at concentrations that should be effective. What could be the cause?
Answer:
-
Problem: Several factors can contribute to this, including experimental variability, cell-specific responses, and potential resistance mechanisms.
-
Troubleshooting Steps:
-
Optimize Treatment Time: The inhibition of STAT phosphorylation is often rapid and can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal pre-incubation time with Baricitinib before cytokine stimulation.
-
Cytokine Stimulation: Ensure your cytokine stimulation is robust. Titrate your cytokine concentration to find the optimal dose that induces a strong and reproducible p-STAT signal in your control cells.
-
Cell Density: Cell density can influence signaling pathways. Ensure you seed the same number of cells for each experiment and that they are in the logarithmic growth phase.
-
Positive and Negative Controls: Always include a positive control (cytokine stimulation without Baricitinib) and a negative control (no cytokine stimulation) to validate your assay.
-
Re-evaluate IC50: The published IC50 values are a guide. It is crucial to determine the IC50 for your specific cell line and experimental conditions.
-
Consider Resistance Mechanisms: In long-term treatment studies, cells can develop resistance to JAK inhibitors through mechanisms such as mutations in the JAK kinase domain or activation of alternative signaling pathways.[1][2][3] If you are performing long-term experiments, consider evaluating for these possibilities.
-
Issue 3: Unexpected Cytotoxicity in Cell Viability Assays (e.g., MTT Assay)
Question: I'm observing higher-than-expected cytotoxicity in my cell viability assays with Baricitinib, even at low concentrations. What could be the issue?
Answer:
-
Problem: This could be due to true cytotoxicity in a sensitive cell line, off-target effects at high concentrations, or interference of the compound with the assay itself.
-
Troubleshooting Steps:
-
Confirm with an Alternative Assay: The MTT assay measures metabolic activity, and some compounds can interfere with mitochondrial reductases, leading to inaccurate results.[8][9] Confirm your findings with a different viability assay that has a distinct mechanism, such as a trypan blue exclusion assay (measures membrane integrity) or a CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels).
-
Microscopic Examination: Visually inspect your cells under a microscope after treatment. Look for morphological changes indicative of cell death, such as rounding, detachment, or membrane blebbing.
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to understand the kinetics of the cytotoxic effect.
-
Off-Target Effects: While Baricitinib is selective for JAK1/2, at higher concentrations, it may inhibit other kinases.[10][11] If you are using very high concentrations, consider if off-target effects could be contributing to cytotoxicity.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds. If you suspect this, you can try reducing the serum concentration during the treatment period, but be mindful of the potential impact on cell health.
-
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3)
This protocol provides a general framework. Optimization of antibody concentrations and incubation times is recommended.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
The next day, replace the medium with fresh, serum-free medium and serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of Baricitinib (or vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate cytokine (e.g., 10-50 ng/mL of IL-6) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Allow the cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of Baricitinib in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Baricitinib (or vehicle control).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Cytokine Secretion (ELISA)
This protocol is a general guide for a sandwich ELISA.
-
Cell Culture and Supernatant Collection:
-
Seed cells and treat with Baricitinib and/or a stimulant (e.g., LPS) as required for your experiment.
-
After the incubation period, collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
Store the supernatant at -80°C until use.
-
-
ELISA Procedure (refer to kit manufacturer's instructions for specifics):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add your standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the cytokine concentration in your samples based on the standard curve.
-
Experimental Workflow Diagrams
Caption: Workflow for Western Blot analysis of p-STAT.
References
- 1. researchgate.net [researchgate.net]
- 2. communities.springernature.com [communities.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro evaluation of the immunomodulatory effects of Baricitinib: Implication for COVID-19 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and Changes of Lymphocyte Subsets in Baricitinib‐Treated Patients With Rheumatoid Arthritis: An Integrated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Reproducibility of published research findings on Baricitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of published research findings on Baricitinib, a Janus kinase (JAK) inhibitor. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The findings are based on a systematic review of numerous clinical trials and meta-analyses, demonstrating a consistent and reproducible body of evidence for Baricitinib's efficacy and safety across its approved indications.
I. Comparative Efficacy and Safety of Baricitinib
The following tables summarize the quantitative data from key clinical trials and network meta-analyses, comparing Baricitinib to other treatments for Rheumatoid Arthritis, Atopic Dermatitis, and COVID-19.
A. Rheumatoid Arthritis
Baricitinib has demonstrated significant efficacy in patients with moderately to severely active rheumatoid arthritis who have had an inadequate response to conventional synthetic or biologic disease-modifying antirheumatic drugs (DMARDs).
Table 1: Comparison of Baricitinib with Adalimumab and Placebo in Methotrexate-Inadequate Responders (RA-BEAM Trial) [1][2][3]
| Outcome (at Week 12) | Baricitinib 4 mg + MTX (n=487) | Adalimumab 40 mg + MTX (n=330) | Placebo + MTX (n=488) |
| ACR20 Response | 70% | 61% | 40% |
| ACR50 Response | 45% | 35% | 17% |
| ACR70 Response | 23% | 15% | 5% |
| DAS28-CRP < 2.6 (Remission) | 18% | 11% | 5% |
MTX: Methotrexate; ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria; DAS28-CRP: Disease Activity Score 28-joint count C-reactive protein.
Table 2: Network Meta-Analysis of JAK Inhibitors in csDMARD-Inadequate Responders (ACR50 Response at Week 12) [4]
| Treatment | ACR50 Response (Median [95% CrI]) |
| Upadacitinib 15 mg | 43.4% [33.4%, 54.5%] |
| Tofacitinib 5 mg | 38.7% [28.6%, 49.8%] |
| Baricitinib 2 mg | 37.1% [25.0%, 50.6%] |
| Baricitinib 4 mg | 36.7% [27.2%, 47.0%] |
csDMARD: conventional synthetic disease-modifying antirheumatic drug; CrI: Credible Interval.
B. Atopic Dermatitis
Baricitinib is an effective treatment for adult patients with moderate-to-severe atopic dermatitis.
Table 3: Comparison of Baricitinib Monotherapy with Placebo (BREEZE-AD5 Trial) [5][6][7][8][9]
| Outcome (at Week 16) | Baricitinib 2 mg (n=147) | Baricitinib 1 mg (n=148) | Placebo (n=145) |
| EASI-75 Response | 30% | 13% | 8% |
| vIGA-AD of 0 or 1 | 24% | 13% | 5% |
EASI-75: Eczema Area and Severity Index 75% improvement; vIGA-AD: validated Investigator's Global Assessment for Atopic Dermatitis.
Table 4: Network Meta-Analysis of JAK Inhibitors for Atopic Dermatitis (IGA Response) [10]
| Treatment | Odds Ratio vs. Placebo (95% CrI) |
| Upadacitinib 30 mg | 19.33 [11.18, 33.73] |
| Abrocitinib 200 mg | 11.27 [6.69, 19.11] |
| Upadacitinib 15 mg | 9.94 [5.78, 17.29] |
| Baricitinib 4 mg | 5.51 [3.20, 9.53] |
| Abrocitinib 100 mg | 5.16 [3.02, 8.83] |
| Baricitinib 2 mg | 3.51 [2.00, 6.15] |
IGA: Investigator's Global Assessment; CrI: Credible Interval.
C. COVID-19
Baricitinib has been shown to improve outcomes in hospitalized patients with COVID-19.
Table 5: Comparison of Baricitinib in Combination with Remdesivir vs. Remdesivir Alone in Hospitalized Adults with COVID-19 (ACTT-2 Trial)
| Outcome | Baricitinib + Remdesivir (n=515) | Placebo + Remdesivir (n=518) |
| Median Time to Recovery | 7 days | 8 days |
| 28-Day Mortality | 5.1% | 7.8% |
Table 6: Comparison of Baricitinib with Tocilizumab in Hospitalized Patients with Severe COVID-19 [11][12][13][14][15]
| Outcome (at Day 28) | Baricitinib | Tocilizumab |
| Mechanical Ventilation or Death | 39.2% | 44.4% |
| Discharged Alive | 58.4% | 52.4% |
II. Experimental Protocols
The following sections provide an overview of the methodologies for the key clinical trials cited. These protocols are based on the published study designs and provide a framework for understanding the experimental conditions under which the data were generated.
A. RA-BEAM (Rheumatoid Arthritis)[1][5][18]
-
Study Design: A 52-week, randomized, double-blind, placebo- and active-controlled Phase 3 trial.[16]
-
Patient Population: 1307 adult patients with moderately to severely active rheumatoid arthritis who had an inadequate response to methotrexate.[2][17]
-
Interventions:
-
Baricitinib 4 mg once daily
-
Adalimumab 40 mg every other week
-
Placebo (patients switched to Baricitinib at week 24)
-
All patients continued their background methotrexate therapy.[2]
-
-
Primary Endpoint: The proportion of patients achieving an ACR20 response at week 12.[17]
-
Key Secondary Endpoints:
-
Randomization and Blinding: Patients were randomly assigned in a 3:3:2 ratio to receive placebo, baricitinib, or adalimumab. The trial was double-blind and double-dummy.
B. BREEZE-AD5 (Atopic Dermatitis)[7][8][9][10][11]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, Phase 3 study.[6][9]
-
Patient Population: 440 adult patients in North America with moderate to severe atopic dermatitis who were candidates for systemic therapy.[5][8]
-
Interventions:
-
Primary Endpoint: The proportion of patients achieving at least a 75% improvement from baseline in the Eczema Area and Severity Index (EASI75) at Week 16.[6][9]
-
Key Secondary Endpoint: The proportion of patients achieving a validated Investigator's Global Assessment for Atopic Dermatitis (vIGA-AD) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at Week 16.[5][8]
-
Randomization and Blinding: Patients were randomized in a 1:1:1 ratio to the three treatment arms in a double-blind manner.[5][8]
C. RECOVERY (COVID-19)[20][21][22][23][24]
-
Study Design: A randomized, controlled, open-label, adaptive platform trial.[18][19]
-
Patient Population: 8156 adult patients hospitalized with COVID-19.[18]
-
Interventions:
-
Primary Endpoint: 28-day all-cause mortality.[18]
-
Key Secondary Endpoints:
-
Time to hospital discharge.
-
Need for mechanical ventilation.
-
-
Randomization: Patients were randomly allocated in a 1:1 ratio to either the Baricitinib group or the usual care group.[18][19]
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Baricitinib and a typical clinical trial workflow.
References
- 1. Patient-reported outcomes from a phase 3 study of baricitinib versus placebo or adalimumab in rheumatoid arthritis: secondary analyses from the RA-BEAM study | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. Baricitinib versus Placebo or Adalimumab in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Lilly and Incyte Announce Positive Top-Line Results from the North American (BREEZE-AD5) Phase 3 Study of Oral Selective JAK Inhibitor Baricitinib in Patients with Moderate to Severe Atopic Dermatitis [prnewswire.com]
- 7. Baricitinib in patients with moderate-to-severe atopic dermatitis: Results from a randomized monotherapy Phase 3 trial in the United States and Canada (BREEZE-AD5) - Supplement - Mendeley Data [data.mendeley.com]
- 8. researchgate.net [researchgate.net]
- 9. lilly.com [lilly.com]
- 10. Comparative efficacy and safety of abrocitinib, baricitinib, and upadacitinib for moderate‐to‐severe atopic dermatitis: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tocilizumab versus baricitinib in hospitalized patients with severe COVID-19: an open label, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy and safety of baricitinib and tocilizumab in hospitalized patients with COVID-19: A comparison using systematic review and meta-analysis [frontiersin.org]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Baricitinib versus tocilizumab in critically ill COVID-19 patients: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Additional results from pivotal RA-BEAM study published in New England Journal of Medicine show baricitinib-treated patients demonstrated sustained improvement in rheumatoid arthritis compared to adalimumab and placebo [prnewswire.com]
- 17. Baricitinib May Exhibit Better Efficacy Than Adalimumab for RA - The Rheumatologist [the-rheumatologist.org]
- 18. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 19. Baricitinib in patients admitted to hospital with COVID-19 (RECOVERY): a randomised, controlled, open-label, platform trial and updated meta-analysis. — Department of Paediatrics [paediatrics.ox.ac.uk]
A Comparative Guide to Baricitinib's Mechanism of Action Across Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Baricitinib's performance and mechanism of action across various disease models, supported by experimental data. Baricitinib, marketed as Olumiant, is an oral, selective, and reversible inhibitor of Janus kinase (JAK) 1 and JAK2, enzymes that play a crucial role in inflammatory and immune responses.[1][2][3] Its efficacy has been validated in multiple immune-mediated disorders, including rheumatoid arthritis, atopic dermatitis, and most recently, COVID-19.[1] This document delves into the molecular pathways, comparative clinical efficacy, and the experimental protocols that underpin our understanding of Baricitinib's therapeutic effects.
Core Mechanism of Action: JAK-STAT Pathway Inhibition
Baricitinib's primary mechanism involves the inhibition of the Janus kinase (JAK) family of intracellular tyrosine kinases.[2][3] The JAK-STAT signaling pathway is a critical cascade for a wide array of cytokines and growth factors involved in hematopoiesis, inflammation, and immune function.[2] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2][3] Activated STATs then translocate to the nucleus to modulate the transcription of genes involved in the inflammatory response.[2]
Baricitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STATs.[3][4] This disruption of the signaling cascade leads to a reduction in the production of pro-inflammatory cytokines.[2][5] Baricitinib shows a higher affinity for JAK1 and JAK2 compared to other members of the family, JAK3 and Tyrosine Kinase 2 (TYK2), which is thought to contribute to its specific efficacy and safety profile.[1][6]
Caption: Baricitinib inhibits JAK1/JAK2, blocking STAT phosphorylation and inflammatory gene transcription.
Cross-Validation in Disease Models
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, an autoimmune disease characterized by chronic inflammation of the joints, the JAK-STAT pathway is overactivated, leading to the production of inflammatory mediators that drive disease pathology.[2] Baricitinib is approved for adults with moderate-to-severe active RA who have had an inadequate response to one or more TNF inhibitors.[4]
Comparative Efficacy Data:
Clinical trials have consistently demonstrated Baricitinib's efficacy in reducing the signs and symptoms of RA. A network meta-analysis suggests that while all approved JAK inhibitors are effective, there are nuances in their comparative performance.[6][7]
| Metric (Week 12) | Baricitinib 4 mg + MTX | Adalimumab + MTX (TNF Inhibitor) | Upadacitinib 15 mg + MTX (JAK Inhibitor) | Tofacitinib 5 mg + MTX (JAK Inhibitor) |
| ACR20 Response | Statistically Superior to Adalimumab[6][8] | - | Higher than Baricitinib (not statistically significant)[6] | Similar to Baricitinib[6] |
| ACR50 Response | 36.7%[6] | - | 43.4%[6] | 38.7%[6] |
| Clinical Remission (DAS28-CRP < 2.6) | 22.8%[6] | - | 29.8%[6] | 24.3%[6] |
ACR20/50: American College of Rheumatology 20%/50% improvement criteria. DAS28-CRP: Disease Activity Score 28-joint count C-reactive protein. Data compiled from network meta-analyses of Phase III trials.[6]
Experimental Protocol: RA-BEAM Phase 3 Trial
-
Objective: To evaluate the efficacy and safety of Baricitinib compared with placebo and adalimumab in patients with active RA and an inadequate response to methotrexate.[8]
-
Design: A 52-week, randomized, double-blind, placebo- and active-controlled study.
-
Population: 1,307 patients with moderate-to-severe RA who were on a stable background of methotrexate.
-
Intervention Arms:
-
Placebo (for 24 weeks, then rescued to Baricitinib 4 mg).
-
Baricitinib 4 mg once daily.
-
Adalimumab 40 mg every other week.
-
-
Primary Endpoint: ACR20 response rate at Week 12.
-
Key Secondary Endpoints: Change from baseline in DAS28-CRP, improvement in physical function (HAQ-DI), and radiographic progression (van der Heijde modified Total Sharp Score).[8]
-
Results: Baricitinib was statistically superior to adalimumab at Week 12 in ACR20 response and demonstrated significant improvements in patient-reported outcomes like pain, fatigue, and morning joint stiffness.[8]
Atopic Dermatitis (AD)
Atopic dermatitis is a chronic inflammatory skin disease where JAK-STAT signaling mediates the effects of key cytokines like IL-4, IL-13, and IL-31, which drive skin inflammation and itch. Baricitinib is approved for the treatment of moderate-to-severe AD in adults who are candidates for systemic therapy.[9][10]
Efficacy Data from BREEZE-AD1 & BREEZE-AD2 Phase 3 Trials
| Metric (Week 16) | Baricitinib 2 mg | Baricitinib 4 mg | Placebo |
| vIGA-AD (0,1) - BREEZE-AD1 | 11.4% (P < 0.05)[9] | 16.8% (P < 0.001)[9] | 4.8%[9] |
| vIGA-AD (0,1) - BREEZE-AD2 | 10.6% (P < 0.05)[9] | 13.8% (P = 0.001)[9] | 4.5%[9] |
| EASI-75 - BREEZE-AD5 | 30% (P < .001)[11] | - | 8%[11] |
| Itch Improvement (≥4-point) | Achieved by Week 2[9] | Achieved by Week 1[9] | - |
vIGA-AD (0,1): Validated Investigator's Global Assessment for AD score of clear or almost clear. EASI-75: ≥75% improvement in Eczema Area and Severity Index.
Experimental Protocol: BREEZE-AD1 and BREEZE-AD2 Phase 3 Trials
-
Objective: To evaluate the efficacy and safety of Baricitinib monotherapy in adults with moderate-to-severe AD who had an inadequate response to topical therapies.[9][10]
-
Design: Two independent, multicenter, randomized, double-blind, placebo-controlled 16-week trials.[9]
-
Population: Adults with moderate-to-severe AD (N=624 in BREEZE-AD1, N=615 in BREEZE-AD2).[9]
-
Intervention Arms: Patients were randomized (2:1:1:1) to once-daily placebo, Baricitinib 1 mg, 2 mg, or 4 mg.[9]
-
Primary Endpoint: Proportion of patients achieving a vIGA-AD score of 0 or 1 at Week 16.[9]
-
Key Secondary Endpoints: Improvement in itch, night-time awakenings, skin pain, and quality of life measures.[9]
-
Results: Baricitinib 2 mg and 4 mg doses significantly improved the signs and symptoms of AD, including a rapid reduction in itch, compared to placebo.[9]
COVID-19
In severe COVID-19, Baricitinib has a dual mechanism of action. First, it mitigates the systemic inflammation (cytokine storm) driven by the overactive immune response by inhibiting JAK1/JAK2.[12] Second, it is thought to interfere with the virus's ability to enter host cells. Artificial intelligence algorithms predicted that Baricitinib inhibits numb-associated kinase (NAK) members, such as AAK1, which are regulators of clathrin-mediated endocytosis, a process SARS-CoV-2 uses for cell entry.[12][13]
Caption: Baricitinib's dual action in COVID-19: anti-inflammatory and potential anti-viral effects.
Efficacy Data from the ACTT-2 Trial
| Metric | Baricitinib + Remdesivir | Placebo + Remdesivir |
| Median Time to Recovery | 7 days | 8 days (P=0.03) |
| 28-Day Mortality | 5.1% | 7.8% |
| Patients on High-Flow Oxygen/Noninvasive Ventilation (Day 1) | 30% less likely to progress to death or invasive ventilation | - |
Data from the Adaptive COVID-19 Treatment Trial (ACTT-2).[1]
Experimental Protocol: ACTT-2 Trial
-
Objective: To evaluate the efficacy and safety of Baricitinib in combination with remdesivir for treating hospitalized adults with COVID-19.[1]
-
Design: A randomized, double-blind, placebo-controlled clinical trial.[1]
-
Population: Hospitalized patients with moderate to severe COVID-19.
-
Intervention Arms:
-
Baricitinib (up to 14 days) + Remdesivir (up to 10 days).
-
Placebo + Remdesivir.
-
-
Primary Endpoint: Time to recovery within 29 days of initiating treatment.[1]
-
Key Secondary Endpoints: Clinical status at Day 15, mortality rate at Day 28.
-
Results: The combination of Baricitinib and remdesivir reduced the median time to recovery and was associated with fewer serious adverse events compared to remdesivir alone.[1]
Summary of Baricitinib's Selectivity and Performance
JAK Inhibition Profile
| Kinase | IC50 (nM) |
| JAK1 | 5.9[1] |
| JAK2 | 5.7[1] |
| TYK2 | 53[1] |
| JAK3 | >400[1] |
IC50: Half-maximal inhibitory concentration. Lower values indicate greater potency.
Caption: A generalized workflow for a randomized controlled clinical trial.
Conclusion
Baricitinib's mechanism of action, centered on the potent and selective inhibition of JAK1 and JAK2, has been robustly cross-validated across distinct disease models. In chronic autoimmune conditions like rheumatoid arthritis and atopic dermatitis, it effectively dampens the inflammatory signaling cascades that drive pathology. In the acute setting of severe COVID-19, it demonstrates a dual benefit by controlling hyperinflammation and potentially inhibiting viral entry. The extensive clinical trial data provides strong evidence for its therapeutic efficacy and establishes Baricitinib as a versatile agent in the management of immune-mediated diseases.
References
- 1. Baricitinib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 4. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biospace.com [biospace.com]
- 9. Baricitinib in patients with moderate-to-severe atopic dermatitis and inadequate response to topical corticosteroids: results from two randomized monotherapy phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lilly.com [lilly.com]
- 11. Baricitinib in patients with moderate-to-severe atopic dermatitis: Results from a randomized monotherapy phase 3 trial in the United States and Canada (BREEZE-AD5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Navigating the Safety Landscape of JAK Inhibitors: A Comparative Guide for Researchers
A detailed examination of the safety profiles of Baricitinib and other leading Janus kinase (JAK) inhibitors, supported by clinical trial data and network meta-analyses. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview to inform preclinical and clinical research strategies.
The advent of Janus kinase (JAK) inhibitors has marked a significant advancement in the treatment of rheumatoid arthritis and other immune-mediated inflammatory diseases. As a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs), they offer an oral alternative to biologic DMARDs. However, their shared mechanism of action, the inhibition of the JAK-STAT signaling pathway, also gives rise to a distinct safety and tolerability profile. This guide provides a comparative analysis of the safety data for Baricitinib (a JAK1/JAK2 inhibitor) against other prominent JAK inhibitors: Tofacitinib (a pan-JAK inhibitor), Upadacitinib (a selective JAK1 inhibitor), and Filgotinib (a preferential JAK1 inhibitor).
Comparative Safety Data of JAK Inhibitors
The following table summarizes key quantitative safety data from clinical trials and meta-analyses for Baricitinib and its comparators. The data are presented as incidence rates (IR) per 100 patient-years (PY) or relative risk (RR) where specified. It is important to note that direct head-to-head comparisons are limited, and patient populations and study designs may vary across trials.
| Adverse Event of Special Interest (AESI) | Baricitinib | Tofacitinib | Upadacitinib | Filgotinib |
| Major Adverse Cardiovascular Events (MACE) | IR: 0.5[1][2] | IR: 0.91 (5mg), 1.05 (10mg) vs. 0.73 (TNF inhibitor)[3] | IR: 0.5[4] | Data from the FINCH program suggests a similar safety profile to placebo in terms of thrombotic events.[5][6] |
| Venous Thromboembolism (VTE) | Numerically higher rates observed in some studies.[7] | Increased risk identified in the ORAL Surveillance study, particularly at the 10 mg dose.[3] | Rates were similar across treatment groups in the SELECT phase III program.[4] | Similar rates of thrombotic events as previously observed.[5][6] |
| Serious Infections | IR: 2.6[1][2] | IR: 2.4 (up to 9.5 years)[3] | IR similar to adalimumab but higher than methotrexate.[4] | Rates of serious infections were low and comparable across treatment groups.[1] |
| Herpes Zoster | IR: 3.0[1][2]. A network meta-analysis found Baricitinib 4mg had the highest risk compared to other JAK inhibitors.[8] | Increased risk observed.[3] | Higher rates compared to methotrexate and adalimumab.[4] | Lower incidence of herpes zoster with the lower dose. |
| Malignancies (excluding NMSC) | IR: 0.9[1][2] | Higher incidence compared to TNF inhibitors (4.2% vs 2.9%).[9] | Rates were similar across treatment groups.[4] | Rates of malignancies were low and comparable across treatment groups.[1] |
NMSC: Non-Melanoma Skin Cancer. Data is compiled from multiple sources and represents a summary of findings. For full context, refer to the cited articles.
Signaling Pathways and Experimental Workflows
To contextualize the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a typical clinical trial workflow for safety assessment.
Caption: The JAK-STAT signaling pathway and points of inhibition by various JAK inhibitors.
References
- 1. Baricitinib demonstrates consistent long-term safety profile in RA | MDedge [ma1.mdedge.com]
- 2. mdlinx.com [mdlinx.com]
- 3. medwirenews.com [medwirenews.com]
- 4. Safety profile of upadacitinib in rheumatoid arthritis: integrated analysis from the SELECT phase III clinical programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gilead.com [gilead.com]
- 6. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 7. EMA recommends measures to minimise risk of serious side effects with Janus kinase inhibitors for chronic inflammatory disorders | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tofacitinib Use Associated with Cardiovascular and Cancer Risk: Results of the ORAL Surveillance | Docwire News [docwirenews.com]
Efficacy of Baricitinib in combination with other therapeutic agents in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Baricitinib when used in combination with other therapeutic agents. The data presented is compiled from various studies to support further research and drug development efforts.
I. Baricitinib and Methotrexate in Rheumatoid Arthritis
The combination of Baricitinib, a Janus kinase (JAK) inhibitor, and Methotrexate, a conventional synthetic disease-modifying antirheumatic drug (csDMARD), is a standard therapeutic strategy for rheumatoid arthritis (RA). While extensive clinical data supports this combination, detailed in vitro studies quantifying the synergistic or additive effects on primary human cells are less common in the public domain. However, the mechanism of action of both agents suggests a complementary approach to mitigating the inflammatory environment in RA.
Experimental Data
In vitro studies on the direct combination of Baricitinib and Methotrexate on primary RA synoviocytes or immune cells are not extensively detailed in the provided search results. However, studies on Methotrexate combined with other biologics in co-culture models of RA synoviocytes and peripheral blood mononuclear cells (PBMCs) have shown that Methotrexate at low doses can have a modest inhibitory effect on the production of pro-inflammatory cytokines such as IL-17, IL-6, IL-1β, and IFN-γ.[1][2] The combination with biologics sometimes results in a more significant reduction of specific cytokines.[1][2]
| Cell Type | Therapeutic Agents | Concentration | Measured Endpoint | Outcome |
| RA Synoviocytes & PBMCs | Methotrexate | 0.01 µg/ml | IL-17, IL-6, IL-1β, IFN-γ | Modest inhibition[1][2] |
| RA Synoviocytes & PBMCs | Methotrexate + Infliximab | 0.01 µg/ml + 10 µg/ml | IL-17, IL-6 | Specific inhibitory effects observed[1][2] |
| RA Synoviocytes & PBMCs | Methotrexate + Abatacept/Rituximab | 0.01 µg/ml + 10 µg/ml | IL-1β | Specific inhibitory effects observed[1][2] |
It is important to note that the table above describes the effects of Methotrexate in combination with other biologics, not Baricitinib. Further in vitro studies are needed to quantify the specific synergistic or additive effects of the Baricitinib and Methotrexate combination on cytokine production in RA-relevant cell types.
Experimental Protocols
Co-culture of RA Synoviocytes and PBMCs:
-
Human fibroblast-like synoviocytes (FLS) are isolated from synovial tissues of RA patients.
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Activated PBMCs are co-cultured with RA FLS at a specific ratio (e.g., 5:1) for 48 hours.
-
Therapeutic agents (e.g., Methotrexate, Baricitinib) are added to the co-culture at various concentrations.
-
Supernatants are collected to measure the concentration of pro-inflammatory cytokines using ELISA.[1][2]
Signaling Pathway
Baricitinib primarily targets the JAK/STAT signaling pathway, which is crucial for the signaling of numerous cytokines implicated in RA pathogenesis. By inhibiting JAK1 and JAK2, Baricitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby downregulating the expression of inflammatory genes. Methotrexate, on the other hand, has a more complex mechanism of action that includes the inhibition of dihydrofolate reductase and an increase in adenosine levels, which has anti-inflammatory effects. The combination of these two agents targets different aspects of the inflammatory cascade in RA.
References
- 1. Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Baricitinib vs. Novel Immunomodulators: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Baricitinib, a Janus kinase (JAK) inhibitor, against a new generation of immunomodulators, including the tyrosine kinase 2 (TYK2) inhibitor Deucravacitinib, Sphingosine-1-phosphate (S1P) receptor modulators, and Bruton's tyrosine kinase (BTK) inhibitors. This analysis is supported by experimental data to inform research and development decisions in the field of immunology and drug discovery.
Executive Summary
Baricitinib, a selective inhibitor of JAK1 and JAK2, has established its efficacy in the treatment of several autoimmune and inflammatory diseases.[1][2][3][4] However, the landscape of immunomodulatory therapies is rapidly evolving with the advent of novel agents targeting different key signaling pathways. This guide delves into a comparative analysis of Baricitinib's performance metrics alongside those of emerging oral immunomodulators. While direct head-to-head clinical trial data is limited for some of these newer agents against Baricitinib, this guide synthesizes available preclinical and clinical findings to provide a comprehensive overview of their relative strengths and weaknesses.
Mechanism of Action and Signaling Pathways
A fundamental differentiator among these immunomodulators is their distinct molecular targets and the signaling cascades they interrupt.
Baricitinib (JAK1/JAK2 Inhibitor): Baricitinib exerts its effect by inhibiting Janus kinases 1 and 2, key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses. By blocking JAK1 and JAK2, Baricitinib effectively dampens the signaling of pro-inflammatory cytokines such as IL-6, IL-12, IL-23, and interferons.
Deucravacitinib (TYK2 Inhibitor): Deucravacitinib is a highly selective inhibitor of tyrosine kinase 2 (TYK2), another member of the JAK family.[5][6] Unlike other JAK inhibitors that bind to the active site, deucravacitinib binds to the regulatory pseudokinase domain of TYK2, leading to allosteric inhibition.[5][6] This unique mechanism confers high selectivity for TYK2 over other JAKs, thereby primarily blocking the signaling of IL-12, IL-23, and Type I interferons, which are key cytokines in the pathogenesis of diseases like psoriasis.[5][6][7]
S1P Receptor Modulators: These drugs act on sphingosine-1-phosphate receptors, which are G protein-coupled receptors involved in lymphocyte trafficking.[8][9][10][11] By modulating these receptors, particularly S1P1, these agents prevent the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to autoimmune-mediated inflammation in target tissues.[8][9]
BTK Inhibitors: Bruton's tyrosine kinase is a key enzyme in the B-cell receptor (BCR) signaling pathway.[12][13][14][15][16] BTK inhibitors block this pathway, leading to inhibition of B-cell proliferation, differentiation, and survival.[14][15] This mechanism is particularly relevant in B-cell driven autoimmune diseases.[14]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for Baricitinib and the novel immunomodulators. Data is compiled from various in vitro studies and clinical trials. Direct comparisons should be made with caution due to variations in study design and patient populations.
Table 1: In Vitro Potency (IC50, nM)
| Compound | Target | IC50 (nM) | Selectivity |
| Baricitinib | JAK1 | 5.9 | JAK1/JAK2 selective |
| JAK2 | 5.7 | ||
| JAK3 | >400 | ||
| TYK2 | 53 | ||
| Deucravacitinib | TYK2 | ~1 | Highly TYK2 selective |
| JAK1 | >1000 | ||
| JAK2 | >1000 | ||
| JAK3 | >1000 | ||
| Fingolimod (S1P Modulator) | S1P1 | 0.33 | Non-selective S1P modulator |
| S1P3 | 0.35 | ||
| S1P4 | 0.55 | ||
| S1P5 | 0.29 | ||
| Ibrutinib (BTK Inhibitor) | BTK | 0.5 | Covalent BTK inhibitor |
Note: IC50 values can vary depending on the assay conditions. The data presented here are representative values from published literature.[17][18][19][20][21]
Table 2: Clinical Efficacy in Rheumatoid Arthritis (RA)
| Drug | Trial | Primary Endpoint | Result |
| Baricitinib | RA-BEAM | ACR20 at Week 12 | 70% (vs. 40% Placebo, 61% Adalimumab) |
| RA-BEACON | ACR20 at Week 12 | 55% (vs. 27% Placebo) | |
| BTK Inhibitors | Fenebrutinib (Phase II) | ACR20 at Week 12 | 67% (40mg) |
ACR20: 20% improvement in American College of Rheumatology criteria. Data for S1P modulators and Deucravacitinib in RA are still emerging from ongoing clinical trials.[1][4][22][23]
Table 3: Clinical Efficacy in Psoriasis
| Drug | Trial | Primary Endpoint | Result |
| Baricitinib | Phase 2 | PASI 75 at Week 12 | 43% (10mg) |
| Deucravacitinib | POETYK PSO-1 | PASI 75 at Week 16 | 58.7% (vs. 12.7% Placebo) |
PASI 75: 75% reduction in Psoriasis Area and Severity Index score.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key in vitro assays used to characterize and compare these immunomodulators.
In Vitro Kinase Inhibition Assay (for JAKs, TYK2, and BTK)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant human kinase (e.g., JAK1, TYK2, BTK), kinase-specific peptide substrate, Adenosine Triphosphate (ATP), test compound (e.g., Baricitinib, Deucravacitinib, Ibrutinib), kinase assay buffer, detection reagent (e.g., ADP-Glo™, LanthaScreen™ Eu Kinase Binding Assay reagents), and microplates.[24][25][26][27][28][29][30]
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the kinase and the test compound at various concentrations.
-
Incubate to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction.
-
Add the detection reagent to measure the amount of product formed (e.g., ADP) or the amount of phosphorylated substrate.
-
Read the signal (e.g., luminescence, fluorescence) using a plate reader.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
S1P Receptor Binding Assay
This assay measures the affinity of a compound for S1P receptors.
Methodology:
-
Reagents and Materials: Cell membranes expressing the S1P receptor subtype of interest (e.g., S1P1), a radiolabeled or fluorescently-labeled S1P ligand, test compound (S1P receptor modulator), binding buffer, and a filtration apparatus.[31][32][33][34]
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, incubate the cell membranes with the labeled S1P ligand in the presence of varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free ligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound ligand.
-
Measure the amount of radioactivity or fluorescence retained on the filters.
-
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.
Conclusion
Baricitinib remains a potent and effective immunomodulator with a well-characterized profile. However, the emergence of novel agents with distinct mechanisms of action, such as the highly selective TYK2 inhibitor Deucravacitinib and pathway-specific S1P receptor modulators and BTK inhibitors, offers new therapeutic avenues. The choice of immunomodulator will increasingly depend on the specific disease pathophysiology, the desired balance of efficacy and safety, and the potential for targeted therapy. The data and protocols presented in this guide provide a foundational framework for the continued comparative evaluation of these promising therapies. Further head-to-head clinical trials are warranted to definitively establish the relative positioning of these novel immunomodulators in the therapeutic armamentarium.
References
- 1. Baricitinib Has Promising Clinical Trial Results for Treating RA - The Rheumatologist [the-rheumatologist.org]
- 2. rheumatv.com [rheumatv.com]
- 3. Baricitinib for Rheumatoid Arthritis · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience | MDPI [mdpi.com]
- 5. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 12. bruton-tyrosine-kinase-btk-and-its-role-in-b-cell-malignancy - Ask this paper | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medkoo.com [medkoo.com]
- 19. Differences in JAK Isoform Selectivity Among Different Types of JAK Inhibitors Evaluated for Rheumatic Diseases Through In Vitro Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdlinx.com [mdlinx.com]
- 23. Baricitinib Demonstrates Superiority to Adalimumab in Improving Signs and Symptoms of Rheumatoid Arthritis in Pivotal Phase 3 Study [prnewswire.com]
- 24. 3.2. BTK Kinase Assay [bio-protocol.org]
- 25. promega.com [promega.com]
- 26. promega.com [promega.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. assets.fishersci.com [assets.fishersci.com]
- 29. bellbrooklabs.com [bellbrooklabs.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
Meta-analysis of Baricitinib's effectiveness in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the preclinical effectiveness of Baricitinib, a selective inhibitor of Janus kinase (JAK) 1 and JAK2. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of Baricitinib's performance against alternative treatments in various disease models, supported by experimental data. The information is presented through structured data tables, detailed experimental methodologies, and visualizations of key biological pathways and workflows.
Mechanism of Action: Targeting the JAK-STAT Pathway
Baricitinib exerts its therapeutic effects by inhibiting the intracellular JAK-STAT signaling pathway, a critical mediator of cytokine signaling involved in inflammation and immunity.[1] By selectively targeting JAK1 and JAK2, Baricitinib effectively dampens the signaling of numerous pro-inflammatory cytokines implicated in autoimmune diseases.[1] Preclinical studies have demonstrated its ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby preventing their translocation to the nucleus and the subsequent transcription of inflammatory genes.[2][3][4] This targeted approach allows for the modulation of both innate and adaptive immune responses.[1]
Preclinical Efficacy in Autoimmune Disease Models
Baricitinib has been extensively evaluated in various preclinical models of autoimmune diseases, demonstrating significant efficacy in reducing disease severity and associated inflammation. This section summarizes the key findings in models of rheumatoid arthritis, systemic lupus erythematosus, and atopic dermatitis.
Rheumatoid Arthritis (RA)
In preclinical models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) in rodents, Baricitinib has consistently shown potent anti-inflammatory and disease-modifying effects.
Experimental Data Summary: Baricitinib in Preclinical RA Models
| Animal Model | Treatment and Dose | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) in mice | Baricitinib (3 mg/kg, once daily, oral) | Significantly attenuated the progression of arthritis, suppressed STAT3 phosphorylation, and decreased the expression of IL-6, IFN-γ, TNF, and GM-CSF. | [5] |
| Collagen Antibody-Induced Arthritis (CAIA) in mice | Baricitinib | Reduced joint inflammation and pain-like behavior, particularly in the late phase when a TNF inhibitor was ineffective. Also modulated glial cell morphology and neuronal excitability. | [6] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model for rheumatoid arthritis. In a representative study, CIA mice were administered Baricitinib orally at a dose of 3 mg/kg once a day.[5] The treatment was initiated after the onset of arthritis and continued for 21 days.[5] Efficacy was assessed by monitoring arthritis scores and joint destruction.[5] Mechanistic studies involved the analysis of STAT3 phosphorylation and the expression of various inflammatory cytokines in the spleen.[5]
Systemic Lupus Erythematosus (SLE)
Preclinical studies using the MRL/lpr mouse model, which spontaneously develops a lupus-like autoimmune disease, have demonstrated the therapeutic potential of Baricitinib in SLE.
Experimental Data Summary: Baricitinib in a Preclinical SLE Model
| Animal Model | Treatment and Dose | Key Findings | Reference |
| MRL/lpr mice | Baricitinib (oral administration for 8 weeks) | Suppressed lupus-like phenotypes including splenomegaly, lymphadenopathy, and proteinuria. It also reduced circulating autoantibodies and pro-inflammatory cytokines. In vitro, it mitigated B cell differentiation. | [7][8][9] |
| MRL/MpJ-Faslpr mice | Baricitinib (oral administration for 4 weeks) | Did not significantly affect proteinuria or histological markers of kidney injury but did improve plasma autoantibody levels and lymphadenopathy. | [10] |
Experimental Protocol: MRL/lpr Mouse Model of SLE
In a key study, eight-week-old MRL/lpr mice were treated with Baricitinib for eight weeks.[7][8][9] The researchers evaluated a range of disease parameters, including organomegaly (spleen and lymph nodes), proteinuria, and levels of serum autoantibodies and pro-inflammatory cytokines.[7][8][9] In vitro experiments using B cells isolated from mice were conducted to assess the impact of Baricitinib on B cell differentiation and IgG production.[7][9]
Atopic Dermatitis (AD)
Baricitinib has also shown promise in preclinical models of atopic dermatitis, a chronic inflammatory skin disease.
Experimental Data Summary: Baricitinib in Preclinical AD Models
| Animal Model | Treatment and Dose | Key Findings | Reference |
| MC903-induced AD in mice | Baricitinib (1 mg/kg, oral administration for 14 days) | Significantly improved AD-like skin lesions, reduced epidermal thickness, and lowered dermatitis scores. | [11][12] |
| NC/Nga mice | Not specified | NC/Nga mice are a well-known spontaneous model for AD, but specific Baricitinib efficacy data was not found in the provided search results. | [13] |
Experimental Protocol: MC903-Induced Atopic Dermatitis Model
An AD-like condition was induced in mice by the topical application of MC903 (a vitamin D3 analog) on the ear for 14 days.[11][12] A group of these mice was simultaneously treated with Baricitinib at a dose of 1 mg/kg via oral administration.[11] The effectiveness of the treatment was evaluated by observing the improvement in skin lesions, measuring the epidermal thickness from histological sections, and scoring the overall dermatitis severity.[11][12]
In Vitro Mechanistic Studies
In vitro studies have provided crucial insights into the molecular mechanisms underlying Baricitinib's efficacy. These studies have primarily focused on its inhibitory effects on JAK-STAT signaling and the function of various immune cells.
Inhibition of JAK Kinases
Baricitinib is a potent inhibitor of JAK1 and JAK2, with lower activity against JAK3 and TYK2.
Experimental Data Summary: Baricitinib IC50 Values
| Kinase | IC50 (nM) | Reference |
| JAK1 | 5.9 | |
| JAK2 | 5.7 | |
| JAK3 | >400 | |
| TYK2 | 53 |
Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of Baricitinib against JAK enzymes is typically determined using in vitro kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific JAK enzyme. The concentration of Baricitinib required to inhibit 50% of the enzyme's activity is reported as the IC50 value.
Inhibition of STAT Phosphorylation
A key downstream effect of JAK inhibition by Baricitinib is the suppression of STAT phosphorylation.
Experimental Protocol: Western Blotting for Phospho-STAT
To assess the inhibition of STAT phosphorylation, immune cells (such as peripheral blood mononuclear cells or specific T cell subsets) are stimulated with a cytokine (e.g., IL-6, IFN-γ) in the presence or absence of Baricitinib.[2][3][4] Cell lysates are then prepared and subjected to Western blotting using antibodies specific for the phosphorylated forms of STAT proteins (e.g., phospho-STAT1, phospho-STAT3).[2][3][4] The reduction in the phosphorylated STAT signal in the presence of Baricitinib indicates its inhibitory activity.
Effects on B Cell Function
Baricitinib has been shown to modulate B cell activity, which plays a significant role in the pathogenesis of many autoimmune diseases.
Experimental Protocol: In Vitro B Cell Activation and Differentiation Assay
To study the effect of Baricitinib on B cells, purified B cells are stimulated in vitro with agents that promote their activation and differentiation, such as anti-IgM antibodies and IFN-α.[14] The cells are cultured for several days in the presence of varying concentrations of Baricitinib.[14] The differentiation of B cells into plasmablasts is then assessed by flow cytometry, and the production of IgG and inflammatory cytokines like IL-6 in the culture supernatants is measured by ELISA.[14]
Comparison with Alternative Treatments
Preclinical and clinical studies have compared the efficacy of Baricitinib with other disease-modifying antirheumatic drugs (DMARDs), including the JAK inhibitor Tofacitinib and the TNF inhibitor Adalimumab.
Comparative Efficacy in Rheumatoid Arthritis
A network meta-analysis of randomized controlled trials in patients with RA who had an inadequate response to DMARDs or biologics found that Tofacitinib 10 mg + methotrexate (MTX) and Baricitinib 4 mg + MTX were among the most effective treatments.[15][16] Another comparative study suggested that Baricitinib might be more appropriate for RA patients resistant to multiple biologic DMARDs.[17] In a head-to-head preclinical study in a CAIA mouse model, Baricitinib demonstrated antinociceptive effects in the late phase of the disease when the TNF inhibitor etanercept was ineffective.[6]
Conclusion
The preclinical data robustly support the efficacy of Baricitinib in ameliorating disease in various models of autoimmune disorders, including rheumatoid arthritis, systemic lupus erythematosus, and atopic dermatitis. Its mechanism of action, centered on the potent and selective inhibition of JAK1 and JAK2, effectively suppresses the inflammatory cascades driven by a multitude of cytokines. In vitro studies have delineated its molecular effects on key immune cells, including the inhibition of STAT phosphorylation and the modulation of B cell function. Comparative studies suggest that Baricitinib is a highly effective immunomodulatory agent with a distinct profile that may offer advantages in certain patient populations. These preclinical findings have provided a strong rationale for the successful clinical development and approval of Baricitinib for the treatment of several autoimmune and inflammatory diseases. Further preclinical research could continue to explore its potential in other indications and further refine its mechanistic understanding.
References
- 1. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 2. Inhibition of the JAK/STAT Pathway With Baricitinib Reduces the Multiple Organ Dysfunction Caused by Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baricitinib therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronotherapy Using Baricitinib Attenuates Collagen-induced Arthritis in Mice - ACR Meeting Abstracts [acrabstracts.org]
- 6. Characterisation of the antinociceptive effect of baricitinib in the collagen antibody-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Off-label use of Baricitinib improves moderate and severe atopic dermatitis in China through inhibiting MAPK and PI3K/Akt/mTOR pathway via targeting JAK-STAT signaling of CD4+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Translational Animal Models of Atopic Dermatitis for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.st [2024.sci-hub.st]
- 16. Comparison of the efficacy and safety of tofacitinib and baricitinib in patients with active rheumatoid arthritis: a Bayesian network meta-analysis of randomized controlled trials | Semantic Scholar [semanticscholar.org]
- 17. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Baricitinib Disposal
For researchers and scientists engaged in drug development, ensuring the safe and proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Baricitinib, a Janus kinase (JAK) inhibitor, aligning with established safety protocols to foster a secure research environment.
Core Principles of Baricitinib Disposal
The primary methods for disposing of Baricitinib waste are through a licensed chemical destruction facility or by controlled incineration equipped with flue gas scrubbing.[1] It is imperative to prevent the release of Baricitinib into the environment. Therefore, it must not be discharged into sewer systems or contaminate water, food, animal feed, or seeds.[1]
Disposal Procedures for Baricitinib Waste
Researchers must adhere to the following procedures for the safe disposal of Baricitinib and associated contaminated materials.
1. Waste Segregation and Collection:
-
Immediately segregate all Baricitinib waste, including pure compounds, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials.
-
Use designated, clearly labeled, and sealed containers for collecting Baricitinib waste.[1][2] These containers should be kept closed to prevent accidental spills or exposure.
2. Handling and Personal Protective Equipment (PPE):
-
Always handle Baricitinib waste in a well-ventilated area.[1][2]
-
Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[1]
3. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment.[1]
-
The collected material should be promptly placed in a suitable, closed container for disposal in accordance with all applicable laws and regulations.[1][2]
4. Final Disposal:
-
Arrange for the disposal of the collected Baricitinib waste through a licensed and approved hazardous material disposal company.[3]
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[3][4]
A summary of disposal options is provided in the table below.
| Waste Type | Recommended Disposal Method | Key Precautions |
| Solid Baricitinib Compound | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] | Do not discharge to sewer systems.[1] Prevent contamination of water, food, and soil.[1] |
| Contaminated Labware (e.g., vials, gloves) | Collect in a sealed, labeled container and dispose of as hazardous waste via a licensed vendor.[1][3] | Ensure containers are suitable and closed.[1] |
| Spill Cleanup Materials | Collect in a sealed, labeled container and dispose of as hazardous waste via a licensed vendor.[1][3] | Use non-sparking tools for collection.[1] |
| Contaminated Packaging | Can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture to render unusable and dispose of in a sanitary landfill. Combustible packaging can be incinerated.[1] | Follow all applicable regulations for packaging disposal.[1] |
Logical Workflow for Baricitinib Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Baricitinib waste in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Baricitinib
Essential protocols for the safe handling, use, and disposal of Baricitinib are critical for protecting laboratory personnel. This guide provides immediate, procedural, and logistical information to ensure the well-being of researchers, scientists, and drug development professionals.
Baricitinib, a potent Janus kinase (JAK) inhibitor, requires stringent safety measures to prevent occupational exposure.[1][2] Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is mandatory to mitigate risks associated with this compound.
Personal Protective Equipment (PPE) for Baricitinib Handling
Engineering controls, such as fume hoods, ventilated enclosures, or isolators, are the primary means of controlling workplace exposure and should be utilized whenever handling Baricitinib.[3] Open handling of the compound is not recommended.[3] In conjunction with engineering solutions, the following PPE is required:
| PPE Category | Specification | Rationale | Citations |
| Eye and Face Protection | Safety glasses with side shields | Protects eyes from accidental splashes or dust. | [3][4] |
| Goggles or a face shield | Required for operations with a high potential for splashing or dust generation. | [3] | |
| Hand Protection | Chemical-resistant gloves | Prevents skin contact with the compound. Gloves must be inspected before use. | [3][5][6] |
| Body Protection | Impermeable body covering or lab coat | Minimizes the risk of skin contact and contamination of personal clothing. | [3][4] |
| Fire/flame resistant and impervious clothing | Recommended for comprehensive skin protection. | [5][6] | |
| Respiratory Protection | Approved respirator (e.g., NIOSH/MSHA or European Standard EN 149) | Necessary when occupational exposure levels (OELs) may be exceeded. A full-face respirator may be required if exposure limits are surpassed or irritation is experienced. | [3][5][6][7] |
Occupational Exposure Limits (OELs)
Quantitative data on exposure limits helps in assessing the risk and implementing appropriate controls.
| Parameter | Value | Source |
| Time-Weighted Average (8 hours) | 8 µg/m³ | Eli Lilly SDS[3] |
| Time-Weighted Average (12 hours) | 5 µg/m³ | Eli Lilly SDS[3] |
Standard Operating Procedures for Baricitinib
A systematic approach to handling Baricitinib from receipt to disposal is essential for safety.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store Baricitinib in a tightly closed container in a dry, cool, and well-ventilated area.[3][5][6]
-
Keep it separate from foodstuff containers and incompatible materials.[5][6]
Preparation and Handling
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]
-
Conduct all handling procedures that may generate dust or aerosols within a certified chemical fume hood, ventilated enclosure, or glove box.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in areas where Baricitinib is handled.[4][5][7]
Spill Management
-
In case of a spill, evacuate personnel to a safe area.[5][6]
-
Wear the appropriate PPE as outlined above before attempting to clean the spill.[3]
-
Do not sweep dry powder.[3]
-
For small spills, collect the material using a vacuum cleaner equipped with a HEPA filter.[3]
-
If a vacuum is unavailable, lightly mist the material with water to prevent dust generation and then clean with a mop or wet wipe.[3]
-
Collect all contaminated materials in a suitable, closed container for disposal.[5][6]
Disposal Plan
Proper disposal of Baricitinib and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Characterization: All waste contaminated with Baricitinib should be considered hazardous.
-
Containerization: Dispose of contents and containers in an appropriate treatment and disposal facility in accordance with applicable local, regional, and national regulations.[5][7]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[4]
-
Environmental Precautions: Avoid release to the environment. Do not allow the chemical to enter drains, water courses, or the soil.[3][4][5]
Baricitinib Handling Workflow
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ehs.lilly.com [ehs.lilly.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. biosynth.com [biosynth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
